LDN-192960
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16/h4-7,10-11H,3,8-9,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOMCSNUEHMROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184582-62-5 | |
| Record name | 2,7-Dimethoxy-9-(3'-aminopropyl)thioacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184582625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
LDN-192960: A Comprehensive Technical Guide to a Dual Haspin and DYRK2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of LDN-192960, a potent small molecule inhibitor targeting both Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). This document collates critical quantitative data, details experimental methodologies for the characterization of this compound, and illustrates the intricate signaling pathways of its targets. The dual inhibitory nature of this compound presents a unique opportunity for therapeutic intervention in various pathologies, most notably in oncology, by concurrently modulating critical pathways in cell cycle regulation and protein stability. This guide is intended to be a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction
This compound is a small molecule compound identified as a potent dual inhibitor of Haspin and DYRK2 kinases.[1][2][3][4][5] Haspin is a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis through the phosphorylation of histone H3 at threonine 3 (H3T3ph).[1][5][6][7] This post-translational modification is essential for the recruitment of the chromosomal passenger complex (CPC) to the centromere, ensuring accurate chromosome segregation.[1][5] Dysregulation of Haspin activity has been implicated in genomic instability and tumorigenesis.
DYRK2 is a member of the dual-specificity tyrosine-regulated kinase family and plays a multifaceted role in cellular processes, including cell cycle control, apoptosis, and proteasome-mediated protein degradation.[2][3][8][9] Notably, DYRK2 can phosphorylate the 26S proteasome subunit RPT3 at Thr25, enhancing proteasome activity.[3][8][9] Given the reliance of many cancer cells on the proteasome for survival, targeting DYRK2 has emerged as a promising anti-cancer strategy.[2][9]
The dual inhibition of both Haspin and DYRK2 by this compound offers a multi-pronged approach to cancer therapy by simultaneously disrupting mitotic progression and proteostasis. This guide will delve into the quantitative inhibitory profile of this compound, provide detailed experimental protocols for its evaluation, and visualize its mechanism of action within the cellular context.
Quantitative Data Presentation
The inhibitory activity of this compound against Haspin, DYRK2, and a panel of other kinases has been quantitatively assessed, primarily through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Kinase Target | IC50 (nM) | Reference(s) |
| Haspin | 10 | [1][2][3][4][5] |
| DYRK2 | 48 | [1][2][3][4][5] |
| DYRK1A | 100 | [2] |
| DYRK3 | 19 | [2] |
| CLK1 | 210 | [2] |
| PIM1 | 720 | [2] |
| TRKB | 720 | |
| ROS | >10,000 | |
| HIPK1 | >10,000 | |
| HIPK2 | >10,000 | |
| PIM-2 | 91,000 |
Cellular Activity of this compound
| Cell Line | Assay | Metric | Value (µM) | Reference(s) |
| HeLa (Haspin overexpressing) | p-Thr3-H3 levels | EC50 | 1.17 | [2] |
| HeLa (mitotic synchronized) | p-Thr3-H3 levels | EC50 | 0.02 | [2] |
| HEK293T (DYRK2 overexpressing) | p-RPT3 (Thr25) levels | Maximal effect | 1-10 | [10] |
| SKNBE, KELLY, SKNAS, SKNFI (Neuroblastoma) | Cell Proliferation | Dose-dependent inhibition | Not specified | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound against Haspin. A similar setup can be adapted for DYRK2.
Materials:
-
Recombinant full-length human Haspin kinase
-
Biotinylated histone H3 (1-21) peptide substrate
-
ATP
-
This compound
-
Kinase reaction buffer (50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
Stop/detection buffer (50 mM EDTA, 2 nM Europium-labeled anti-phospho-Histone H3 (Thr3) antibody, 40 nM Streptavidin-Allophycocyanin (APC))
-
384-well white assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add 2 µL of the this compound dilutions.
-
Add 3 µL of a mix containing 0.17 nM MBP-Haspin and 0.33 µM biotinylated H3 (1-21) peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of 400 µM ATP solution (final concentration 200 µM).
-
Incubate the reaction for 10 minutes at room temperature.
-
Terminate the reaction by adding 10 µL of stop/detection buffer.
-
Incubate for 2 hours at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 615 nm for Europium and 665 nm for APC).
-
Calculate the ratio of the acceptor (665 nm) to the donor (615 nm) signal.
-
Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Western Blot for Phospho-Histone H3 (Thr3)
This protocol details the detection of phosphorylated Histone H3 at threonine 3 in cultured cells treated with this compound.
Materials:
-
HeLa cells
-
This compound
-
Cell culture medium and supplements
-
Nocodazole and MG132 (for mitotic synchronization)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3), Mouse anti-Total Histone H3
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
For mitotic synchronization, treat cells with nocodazole and MG132 for a specified time.
-
Treat cells with varying concentrations of this compound for 1-2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
Quantify band intensities to determine the relative levels of phospho-Histone H3 (Thr3).
Cellular Western Blot for Phospho-RPT3 (Thr25)
This protocol is for detecting the phosphorylation of the DYRK2 substrate RPT3 at threonine 25.
Materials:
-
HEK293T cells
-
DYRK2-FLAG expression vector
-
Transfection reagent
-
This compound
-
Materials for Western blotting as listed in section 3.2.
-
Primary antibodies: Rabbit anti-phospho-RPT3 (Thr25), Mouse anti-FLAG, Rabbit anti-Total RPT3
Procedure:
-
Seed HEK293T cells and transfect with a DYRK2-FLAG expression vector.
-
Allow cells to express the protein for 24-48 hours.
-
Treat the transfected cells with a dose range of this compound for 2 hours.
-
Lyse the cells and perform Western blotting as described in section 3.2.
-
Use primary antibodies against phospho-RPT3 (Thr25), FLAG (to confirm DYRK2 expression), and total RPT3 (as a loading control).
-
Quantify the bands to assess the effect of this compound on DYRK2-mediated RPT3 phosphorylation.
Neuroblastoma Cell Proliferation Assay
This protocol describes an assay to evaluate the effect of this compound on the proliferation of neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SKNBE, KELLY, SKNAS, SKNFI)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
MTT or similar cell viability reagent (e.g., CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence on a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration to determine the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental designs are essential for a clear understanding of the scientific rationale and methodology.
Caption: Haspin signaling pathway in mitosis.
References
- 1. apexbt.com [apexbt.com]
- 2. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of LDN-192960 in Multiple Myeloma Studies
This technical guide provides a comprehensive overview of the role of this compound in the context of multiple myeloma (MM) research. This compound has emerged as a significant small molecule inhibitor, primarily targeting Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2), a key regulator of proteostasis in cancer cells. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of DYRK2.[1] Initially identified as a Haspin inhibitor, it has demonstrated significant off-target effects on DYRK and PIM kinase isoforms.[2] Its relevance in multiple myeloma stems from the dependency of MM cells on the 26S proteasome for their malignant progression.[1] By targeting DYRK2, this compound disrupts proteasome activity, inducing cytotoxicity in myeloma cells and offering a potential therapeutic strategy, particularly in cases of resistance to conventional proteasome inhibitors like bortezomib.[1][3]
Mechanism of Action in Multiple Myeloma
The primary mechanism of this compound in multiple myeloma involves the inhibition of DYRK2, which in turn perturbs the function of the 26S proteasome.[1] DYRK2 is a kinase that directly activates the 26S proteasome by phosphorylating the Rpt3 subunit at the Thr25 residue.[4][5] This activation is crucial for the survival of proteasome-addicted cancers like multiple myeloma.
This compound binds to the ATP-binding pocket of DYRK2, inhibiting its kinase activity.[2] This prevents the phosphorylation of Rpt3, leading to a significant reduction in the peptidase activities of the proteasome.[1] The subsequent accumulation of unfolded or misfolded proteins induces cellular stress and triggers apoptosis in myeloma cells.[1]
Furthermore, studies have shown that this compound can bypass bortezomib resistance in MM cells.[1][3] This is significant as bortezomib resistance is a major clinical challenge. The mechanism for overcoming resistance may be linked to the fact that this compound targets an upstream regulator of the proteasome, offering an alternative point of intervention.[3]
Signaling Pathways
The core signaling pathway affected by this compound in multiple myeloma is the DYRK2-mediated regulation of the 26S proteasome. A secondary interconnected pathway involves the transcription factor Heat Shock Factor 1 (HSF1), which is also regulated by DYRK2.
DYRK2-Proteasome Signaling Pathway
Caption: DYRK2-Proteasome signaling pathway and the inhibitory action of this compound.
Dual DYRK2-HSF1 Inhibition Pathway
Caption: Dual inhibition of the DYRK2-HSF1 axis leading to enhanced apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound in multiple myeloma and related contexts.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Condition | IC50 | Reference |
| DYRK2 | In vitro kinase assay (50 µM ATP) | 13 nM | [2] |
| DYRK2 | In vitro kinase assay | 48 nM | [6] |
| Haspin | In vitro kinase assay | 10 nM | [6] |
Table 2: Cytotoxicity of this compound in Multiple Myeloma Cell Lines
| Cell Line | Treatment Duration | EC50 | Non-cancerous Cell Line (AHH-1) EC50 | Reference |
| MM.1S | 36 hours | 6-12 µM | >30 µM | [1] |
| 5TGM1-GFP | 36 hours | 6-12 µM | >30 µM | [1] |
Table 3: Effect of this compound on Proteasome Activity
| Cell Line | Treatment | Effect | Reference |
| MDA-MB-468 | 10 µM this compound (2 hours) | Significant reduction in β1, β2, and β5 peptidase activities | [1] |
| MM and TNBC cells | 10 µM this compound (2 hours) | 20-40% inhibition of proteasome activity | [1] |
Table 4: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |
| BALB/c mice | MPC11 (allograft) | 50 mg/kg, thrice weekly for 2 weeks | Delayed myeloma-mediated bone degeneration | [1][7] |
| J:NU nude mice | MM.1S (xenograft) | 50 mg/kg | Dramatic reduction in tumor volume | [7] |
| BALB/c mice | 5TGM1-GFP (allograft) | 50 mg/kg | Improved mean survival (28.5 days vs. 19 days for vehicle) | [7] |
Experimental Protocols and Methodologies
This section outlines the methodologies employed in key experiments investigating the effects of this compound on multiple myeloma.
Cell Culture
-
Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, RPMI8226.BR) and murine myeloma cell lines (e.g., MPC11, 5TGM1-GFP) were utilized.[1][3]
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 5-10% fetal bovine serum and antibiotics.[8]
In Vitro Cytotoxicity Assays
-
Method: Cell viability was assessed using assays such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay.[3]
-
Procedure: Myeloma cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 36 hours).[1] Cell viability was then measured and EC50 values were calculated.
Proteasome Activity Assays
-
Method: Fluorogenic peptide substrates were used to measure the chymotrypsin-like (Suc-LLVY-AMC), caspase-like (Ac-GPLD-AMC), and trypsin-like (Ac-RLR-AMC) activities of the proteasome.[1]
-
Procedure: Total cell lysates from treated and untreated cells were incubated with the specific fluorogenic substrates. The fluorescence intensity, corresponding to substrate cleavage, was measured to determine proteasome activity.[1]
In Vivo Xenograft and Allograft Models
-
Animal Models: Immunocompromised mice (e.g., J:NU nude mice) for human cell line xenografts and immunocompetent mice (e.g., BALB/c) for murine cell line allografts were used.[7]
-
Tumor Implantation: Myeloma cells were injected either subcutaneously (s.c.) to form palpable tumors or intravenously (i.v.) to mimic systemic disease and bone marrow infiltration.[7]
-
Treatment: Once tumors were established or after a set period post-injection, mice were randomized into treatment and vehicle control groups. This compound was administered, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 50 mg/kg, thrice weekly).[7]
-
Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, endpoints such as tumor weight, survival, and bone integrity (assessed by µCT) were evaluated.[1][7]
Experimental Workflow for In Vivo Studies
References
- 1. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual inhibition of HSF1 and DYRK2 impedes cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. RNA interference screening identifies lenalidomide sensitizers in multiple myeloma, including RSK2 - PMC [pmc.ncbi.nlm.nih.gov]
LDN-192960 CAS number and supplier information
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the dual Haspin and DYRK2 kinase inhibitor, LDN-192960, including its chemical properties, supplier information, biological activity, and experimental applications.
Chemical Identity and Supplier Information
This compound is a potent small molecule inhibitor targeting Haspin (Histone H3 associated protein serine/threonine kinase) and DYRK2 (Dual-specificity tyrosine-regulated kinase 2). It is commercially available in both its free base and hydrochloride salt forms. It is crucial for researchers to note the specific form they are acquiring, as the CAS Number differs between them.
| Form | CAS Number |
| This compound (Free Base) | 184582-62-5 |
| This compound (hydrochloride) | 2309172-48-1[1] |
Several reputable suppliers offer this compound for research purposes. These include:
-
Cayman Chemical
-
MedChemExpress
-
Selleck Chemicals
-
GlpBio
-
Cambridge Bioscience (distributor for TargetMol Chemicals Inc.)
-
AOBIOUS
-
Aladdin Scientific
Researchers should request certificates of analysis from their chosen supplier to ensure the purity and identity of the compound.
Quantitative Data Summary
This compound exhibits potent inhibitory activity against its primary targets, Haspin and DYRK2. Its selectivity has been profiled against a panel of other kinases.
| Target | Measurement | Value | Cell Line/System | Reference |
| Haspin | IC50 | 10 nM | Cell-free assay | [1] |
| DYRK2 | IC50 | 48 nM | Cell-free assay | [1] |
| Haspin | EC50 | 1.17 µM | HeLa cells overexpressing Haspin | [2] |
| Haspin | EC50 | 0.02 µM | Mitotically synchronized HeLa cells | [1] |
| DYRK2 | IC50 | 53 nM | In vitro kinase assay | [3] |
| CLK1 | IC50 | 0.21 µM | Cell-free assay | [1] |
| DYRK1A | IC50 | 0.10 µM | Cell-free assay | [1] |
| DYRK3 | IC50 | 19 nM | Cell-free assay | [1] |
| PIM1 | IC50 | 0.72 µM | Cell-free assay | [1] |
Signaling Pathways
This compound's biological effects are primarily mediated through the inhibition of Haspin and DYRK2 kinases, which play crucial roles in cell cycle regulation and protein homeostasis.
Haspin Kinase Signaling Pathway
Haspin kinase is a key regulator of mitosis. Its primary substrate is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph). This phosphorylation event is critical for the proper localization of the Chromosomal Passenger Complex (CPC) to the centromeres, ensuring accurate chromosome segregation during cell division. Inhibition of Haspin by this compound disrupts this process, leading to mitotic defects.
References
Methodological & Application
Application Notes and Protocols: Utilizing LDN-192960 for Cellular Studies in HeLa and HEK293T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-192960 is a potent small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2), a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, proteasome function, and apoptosis.[1][2] Dysregulation of DYRK2 activity has been linked to the progression of several cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for treating human cervical cancer (HeLa) and human embryonic kidney (HEK293T) cell lines with this compound to investigate its effects on cellular signaling and function.
Mechanism of Action
This compound primarily exerts its effects through the competitive inhibition of the ATP-binding site of DYRK2.[1] One of the key downstream targets of DYRK2 is the 26S proteasome, where it phosphorylates the Rpt3 subunit at Threonine 25, leading to an upregulation of proteasome activity.[1][2][3] By inhibiting DYRK2, this compound can impede proteasome function, leading to an accumulation of proteasome substrates and inducing cellular stress. Additionally, DYRK2 has been shown to phosphorylate and regulate the stability and activity of key oncoproteins such as c-Myc and c-Jun, as well as the tumor suppressor p53.[4]
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on target cells.
| Parameter | Value | Cell Line | Reference |
| IC50 (DYRK2) | 48 nM | Cell-free assay | [2] |
| IC50 (DYRK2) | 53 nM | Cell-free assay | [1][3] |
| IC50 (Haspin) | 10 nM | Cell-free assay | [2] |
| Maximal Inhibition of Rpt3-Thr25 Phosphorylation | 1 - 10 µM | HEK293T | [1][5] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Experiment | Cell Line | This compound Concentration Range | Incubation Time | Observed Effect | Reference |
| Inhibition of Rpt3 Phosphorylation | HEK293T (overexpressing DYRK2) | 0.1 - 10 µM | 2 hours | Dose-dependent decrease in p-Rpt3 (Thr25) | [1][5] |
| Proteasome Activity Inhibition | MDA-MB-468 | 10 µM | 2 hours | 20-40% reduction in proteasome activity | [1] |
| Reduction of p-Histone H3 | HeLa | 0 - 1 µM | 1 hour | Dose-dependent decrease in p-H3 (Thr3) |
Experimental Protocols
Protocol 1: Assessment of DYRK2 Activity in HEK293T Cells by Western Blot
This protocol details the treatment of HEK293T cells transiently overexpressing DYRK2 with this compound and the subsequent analysis of the phosphorylation status of its substrate, Rpt3.
Materials:
-
HEK293T cells
-
DYRK2 expression plasmid (e.g., DYRK2-FLAG)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Rpt3 (Thr25), anti-Rpt3, anti-FLAG, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfect cells with the DYRK2-FLAG expression plasmid according to the manufacturer's protocol.
-
Incubate for 24-48 hours post-transfection.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a DMSO vehicle control.
-
Aspirate the old medium from the cells and add the medium containing this compound or DMSO.
-
Incubate the cells for 2 hours at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize the p-Rpt3 signal to total Rpt3 and the loading control (β-actin).
-
Protocol 2: Cell Viability Assessment in HeLa Cells using MTT Assay
This protocol describes how to measure the effect of this compound on the viability of HeLa cells.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Aspirate the old medium and add 100 µL of fresh medium containing various concentrations of this compound or a DMSO vehicle control to the wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[6]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 3: Apoptosis Analysis in HeLa or HEK293T Cells using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
HeLa or HEK293T cells
-
Culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Protocol 4: Cell Cycle Analysis in HeLa Cells using Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
HeLa cells
-
Culture medium
-
This compound (stock solution in DMSO)
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed HeLa cells in 6-well plates and treat with this compound as described in the apoptosis protocol.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: DYRK2 Signaling Pathway and Inhibition by this compound.
References
- 1. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 4. Discovery of the First Potent DYRK2 Proteolysis Targeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Preparing a DMSO Stock Solution of LDN-192960: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a dimethyl sulfoxide (DMSO) stock solution of LDN-192960, a potent inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2). Adherence to this protocol will ensure the accurate and consistent preparation of this reagent for use in various biological assays.
Summary of Key Data
A clear understanding of the physicochemical properties of this compound is critical for accurate stock solution preparation. The table below summarizes essential quantitative data for both the free base and hydrochloride salt forms of the compound.
| Property | This compound (Free Base) | This compound (Hydrochloride) |
| Molecular Formula | C₁₈H₂₀N₂O₂S | C₁₈H₂₀N₂O₂S • 2HCl |
| Molecular Weight | 328.43 g/mol [1] | 401.4 g/mol [2][3] |
| Solubility in DMSO | 25 mg/mL (76.12 mM)[1][4] | 30 mg/mL[2] or 33 mg/mL[3] |
| Recommended Solvent | Anhydrous/Fresh DMSO | Anhydrous/Fresh DMSO |
| Storage of Powder | -20°C for up to 3 years[4] | Store at -20°C[3] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month[1][4] | -80°C for up to 6 months; -20°C for up to 1 month[3][5] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[4][5][6] The use of ultrasonic agitation may be necessary to fully dissolve the compound.[1][4]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound. This concentration is a common starting point for serial dilutions in many experimental settings.
Materials:
-
This compound (free base or hydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * Volume (mL) * Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock solution:
-
This compound (Free Base): Mass = 10 * 1 * 328.43 / 1000 = 3.28 mg
-
This compound (Hydrochloride): Mass = 10 * 1 * 401.4 / 1000 = 4.01 mg
-
-
-
Weighing the Compound:
-
Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Transfer the weighed powder to an appropriately sized microcentrifuge tube or vial.
-
-
Adding the Solvent:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, place the tube in an ultrasonic water bath for 5-10 minutes, or until the compound is fully dissolved.[1][4] Gentle warming to 37°C can also aid in dissolution.[3]
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed tubes at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3][4][5]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and the experimental workflow for preparing the stock solution.
References
Application Notes and Protocols for LDN-192960 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of LDN-192960 in preclinical in vivo mouse models of multiple myeloma and triple-negative breast cancer. This compound is a potent and selective dual inhibitor of DYRK2 (dual-specificity tyrosine-regulated kinase 2) and Haspin kinases, demonstrating efficacy in reducing tumor burden in various cancer models.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo administration of this compound in mouse models.
| Parameter | Value | Mouse Model | Cancer Type | Source |
| Dosage | 50 mg/kg | Syngeneic BALB/c allograft | Multiple Myeloma (MPC11 cells) | [1][3] |
| Administration Route | Intraperitoneal (i.p.) injection | Syngeneic BALB/c allograft | Multiple Myeloma (MPC11 cells) | [1] |
| Frequency | Thrice weekly | Syngeneic BALB/c allograft | Multiple Myeloma (MPC11 cells) | [1][3] |
| Vehicle | Phosphate-Buffered Saline (PBS) | Syngeneic BALB/c allograft | Multiple Myeloma (MPC11 cells) | [1][3] |
| Parameter | Value | Mouse Model | Cancer Type | Source |
| Dosage | 50 mg/kg | J:NU nude mice xenograft | Multiple Myeloma (MM.1S cells) | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | J:NU nude mice xenograft | Multiple Myeloma (MM.1S cells) | [1] |
| Frequency | Thrice weekly | J:NU nude mice xenograft | Multiple Myeloma (MM.1S cells) | [1] |
| Vehicle | Not specified, likely PBS | J:NU nude mice xenograft | Multiple Myeloma (MM.1S cells) | [1] |
| Parameter | Value | Mouse Model | Cancer Type | Source |
| Dosage | 50 mg/kg | J:NU mice | Multiple Myeloma (5TGM1-GFP cells) | [3] |
| Administration Route | Intravenous (i.v.) injection of cells | J:NU mice | Multiple Myeloma (5TGM1-GFP cells) | [3] |
| Frequency | Thrice weekly | J:NU mice | Multiple Myeloma (5TGM1-GFP cells) | [3] |
| Vehicle | Not specified, likely PBS | J:NU mice | Multiple Myeloma (5TGM1-GFP cells) | [3] |
Signaling Pathway of DYRK2 Inhibition by this compound
DYRK2 plays a crucial role in maintaining proteostasis in cancer cells, a state of cellular protein balance.[4][5] It achieves this by regulating two key components of the proteotoxic stress response pathway: the 26S proteasome and Heat Shock Factor 1 (HSF1).[4][5] this compound, by inhibiting DYRK2, disrupts these processes, leading to an accumulation of misfolded proteins and ultimately, cancer cell death.
Caption: DYRK2 signaling pathway and its inhibition by this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Protocol:
-
Weigh the required amount of this compound powder based on the desired dosage (e.g., 50 mg/kg) and the weight of the mice to be treated.
-
Aseptically transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile PBS to the tube to achieve the final desired concentration.
-
Vortex the tube vigorously until the this compound is completely dissolved or forms a homogenous suspension. Ensure no visible clumps remain.
-
The solution is now ready for administration. It is recommended to prepare the solution fresh before each use.
In Vivo Efficacy Study in a Syngeneic Mouse Model of Multiple Myeloma
This protocol describes the use of this compound in a syngeneic allograft model using MPC11 multiple myeloma cells in BALB/c mice.
Animal Model:
-
BALB/c mice (female, 6-8 weeks old)
Cell Line:
-
MPC11 murine multiple myeloma cells
Experimental Workflow:
Caption: Experimental workflow for a multiple myeloma syngeneic model.
Detailed Protocol:
-
Cell Culture: Culture MPC11 cells in appropriate media until they reach the desired confluence for injection.
-
Implantation: Harvest and resuspend the MPC11 cells in sterile PBS. Inject the cells (e.g., 1 x 10^6 cells) intravenously into the tail vein of BALB/c mice.
-
Tumor Establishment: Allow the tumors to establish for a predetermined period (e.g., 2 weeks).
-
Randomization and Treatment: Randomize the mice into two groups: a vehicle control group and an this compound treatment group.[3]
-
Administer this compound (50 mg/kg) or an equal volume of PBS intraperitoneally three times a week.[1][3]
-
Monitoring and Endpoint Analysis:
-
Monitor the mice regularly for signs of tumor progression and overall health.
-
Tumor burden can be assessed using methods like bioluminescence imaging if luciferase-expressing cells are used.
-
At the end of the study (e.g., after 3 weeks of treatment), euthanize the mice.[1]
-
Excise femurs and fix them in formalin for micro-computed tomography (μCT) analysis to visualize and quantify cortical and trabecular bone structure.[1][3]
-
For survival studies, monitor mice until they reach a predetermined endpoint (e.g., hindlimb paralysis) and record the date of euthanasia.[3]
-
In Vivo Efficacy Study in a Xenograft Mouse Model of Triple-Negative Breast Cancer
This protocol outlines a general approach for evaluating this compound in a triple-negative breast cancer (TNBC) xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice, female, 6-8 weeks old)
Cell Line:
-
Human triple-negative breast cancer cell lines (e.g., MDA-MB-231)
Experimental Workflow:
Caption: Experimental workflow for a TNBC xenograft model.
Detailed Protocol:
-
Cell Preparation and Implantation: Prepare a suspension of TNBC cells (e.g., 5 x 10^6 cells) in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound at the desired dosage and schedule (e.g., intraperitoneal injection). The vehicle control group should receive an equal volume of the vehicle solution.
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers (e.g., twice weekly) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period or until the tumors in the control group reach the maximum allowed size.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as western blotting or immunohistochemistry, to assess the on-target effects of this compound.
References
- 1. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of DYRK2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detecting DYRK2 Inhibition by LDN-192960 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for assessing the inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) by the small molecule inhibitor LDN-192960 in a cell-based Western blot assay. The protocol includes cell culture and treatment, lysate preparation, SDS-PAGE, immunoblotting, and data analysis. Furthermore, it outlines the detection of downstream targets of DYRK2 to confirm the on-target effect of this compound.
Introduction
DYRK2 is a protein kinase involved in various cellular processes, including cell cycle regulation, apoptosis, and protein degradation.[1][2] Its dysregulation has been implicated in several cancers, making it an attractive target for therapeutic intervention.[3] this compound has been identified as a potent dual inhibitor of Haspin and DYRK2, with an IC50 of 48 nM for DYRK2.[4][5] It exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase.[6] Western blotting is a widely used technique to detect changes in protein expression and post-translational modifications, such as phosphorylation. This protocol details the use of Western blotting to monitor the inhibition of DYRK2 activity by observing the phosphorylation status of its downstream targets.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of DYRK2 and the experimental workflow for the Western blot protocol.
Caption: DYRK2 signaling pathway and inhibition by this compound.
References
- 1. DYRK2 Antibody [ABIN563629] - for Human WB, ELISA, IHC (p) [antibodies-online.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Phospho-DYRK2/4 (Tyr382/Tyr264) Antibody | Affinity Biosciences [affbiotech.com]
- 5. origene.com [origene.com]
- 6. abbexa.com [abbexa.com]
Application of LDN-192960 in Cell Cycle Analysis Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
LDN-192960 is a potent small molecule inhibitor with dual activity against Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[1][2][3][4] Its application in cell cycle analysis primarily stems from its potent inhibition of DYRK2, a serine/threonine kinase that plays a crucial role in cell cycle regulation.[5][6][7] DYRK2 is implicated in the control of G1/S and G2/M transitions through its interaction with key cell cycle proteins and the ubiquitin-proteasome system.[8] Understanding the impact of this compound on cell cycle progression is vital for elucidating the therapeutic potential of DYRK2 inhibition in oncology and other proliferative disorders.
Mechanism of Action in Cell Cycle Regulation
The primary mechanism by which this compound influences the cell cycle is through the inhibition of DYRK2. DYRK2 has been shown to regulate the stability and activity of several key proteins involved in cell cycle progression.[6][7]
-
Regulation of the 26S Proteasome: DYRK2 phosphorylates the proteasome subunit Rpt3, which can enhance proteasome activity.[4][9] Inhibition of DYRK2 by this compound can lead to reduced proteasome function, resulting in the accumulation of cell cycle inhibitors like p21 and p27, and the destabilization of pro-proliferative proteins.[5]
-
Phosphorylation of Cell Cycle Regulators: DYRK2 directly phosphorylates and primes several key cell cycle regulators for degradation, including c-Jun and c-Myc.[1][6] By inhibiting DYRK2, this compound can lead to the stabilization of these proteins, which can paradoxically also affect cell cycle timing. However, the predominant effect observed upon DYRK2 inhibition in several cancer types is a cell cycle arrest, particularly in the G1 phase.[5][6]
-
Interaction with the p53 Pathway: DYRK2 can phosphorylate the tumor suppressor p53 at Serine 46, promoting apoptosis.[6] While the direct effect of this compound on this specific phosphorylation event requires further investigation, the interplay between DYRK2 and p53 signaling adds another layer of complexity to its role in cell fate decisions, including cell cycle arrest and apoptosis.
Inhibition of DYRK2 by small molecules has been shown to induce a G0/G1 cell cycle arrest in prostate cancer cells.[5] This is associated with the downregulation of cell cycle-promoting proteins such as phosphorylated Retinoblastoma protein (p-RB), Cyclin-Dependent Kinase 4 (CDK4), and CDK6, and the upregulation of CDK inhibitors (CKIs) like p21 and p27.[5]
Data Presentation
The following tables summarize the inhibitory activity of this compound and the representative effects of DYRK2 inhibition on cell cycle distribution in cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Haspin | 10[1][2] |
| DYRK2 | 48[1][2] |
Table 2: Representative Effect of a Selective DYRK2 Inhibitor (YK-2-69) on Cell Cycle Distribution in Prostate Cancer Cells
Data presented here is based on the effects of a highly selective DYRK2 inhibitor, YK-2-69, as a proxy for the specific effects of DYRK2 inhibition on the cell cycle. While not this compound, this data illustrates the expected outcome of potent DYRK2 inhibition.
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| DU145 (Prostate) | Control (DMSO) | ~55% | ~30% | ~15% |
| DU145 (Prostate) | YK-2-69 (1 µM, 48h) | ~75% | ~15% | ~10% |
| PC-3 (Prostate) | Control (DMSO) | ~60% | ~25% | ~15% |
| PC-3 (Prostate) | YK-2-69 (1 µM, 48h) | ~80% | ~10% | ~10% |
| 22Rv1 (Prostate) | Control (DMSO) | ~65% | ~20% | ~15% |
| 22Rv1 (Prostate) | YK-2-69 (1 µM, 48h) | ~85% | ~10% | ~5% |
(Note: Percentages are estimations based on graphical representations from the cited source and are meant to be illustrative of a significant G0/G1 arrest.)[5]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes a standard method for analyzing the cell cycle distribution of a cell population treated with this compound using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound (solubilized in DMSO)
-
Cancer cell line of interest (e.g., DU145, PC-3, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included.
-
Replace the medium in the wells with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and collect the cells in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway of DYRK2 in Cell Cycle Regulation
Caption: DYRK2 signaling in G1/S phase regulation.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using this compound.
Logical Relationship of this compound Action
Caption: Logical flow of this compound's effect on cell cycle.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. Frontiers | Inhibition of Protein Kinase CK2 Affects Thymidylate Synthesis Cycle Enzyme Level and Distribution in Human Cancer Cells [frontiersin.org]
- 3. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle control in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Engagement of DYRK2 in proper control for cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-cycle-phase progression analysis identifies unique phenotypes of major prognostic and predictive significance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LDN-192960 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-192960 is a potent small molecule inhibitor targeting Haspin (Histone H3-Thr3 kinase) and Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2).[1][2] Haspin is a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis, primarily through the phosphorylation of histone H3 at threonine 3 (H3T3ph). This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitotic progression. DYRK2 is implicated in various cellular processes, including cell cycle control and proteasome regulation. The dual inhibitory action of this compound makes it a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of Haspin and DYRK2.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of both Haspin and DYRK2 kinases. By binding to the ATP-binding pocket of these enzymes, it prevents the transfer of phosphate from ATP to their respective substrates. In the context of Haspin, this inhibition blocks the phosphorylation of histone H3, leading to defects in CPC localization and mitotic arrest. For DYRK2, inhibition by this compound can impact a variety of downstream signaling pathways.
Data Presentation
The inhibitory activity of this compound against its primary targets has been quantified, with IC50 values provided in the table below.
| Target Kinase | This compound IC50 (nM) |
| Haspin | 10 |
| DYRK2 | 48 |
| Data sourced from MedChemExpress and Selleck Chemicals.[1][2] |
For high-throughput screening, assay performance is critical. While specific HTS performance data for this compound is not widely published, the following table presents representative data from a well-optimized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for DYRK1A, a closely related kinase. This data serves as a benchmark for expected performance in a robustly developed assay for Haspin or DYRK2.
| HTS Performance Metric | Representative Value | Interpretation |
| Z'-Factor | 0.7 - 0.8 | Excellent |
| Signal-to-Background (S/B) | > 10 | Excellent |
| Representative data based on a TR-FRET assay for a related kinase, DYRK1A. |
A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay with a large separation between positive and negative controls, making it highly suitable for HTS.[3][4]
Signaling Pathways
To understand the cellular context of this compound's activity, it is crucial to visualize the signaling pathways of its target kinases.
References
Application Notes and Protocols: LDN-192960 in Combination Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-192960 is a potent small molecule inhibitor targeting Haspin and Dual-specificity tyrosine-regulated kinase 2 (DYRK2), with IC50 values of 10 nM and 48 nM, respectively[1][2]. DYRK2 is a critical regulator of the 26S proteasome, a key component in cellular protein homeostasis.[3][4] Many cancers, including multiple myeloma (MM) and triple-negative breast cancer (TNBC), exhibit a dependency on the 26S proteasome for their progression, making it a viable therapeutic target.[1][5] this compound has demonstrated the ability to impede the activity of the 26S proteasome, leading to cytotoxicity in cancer cells.[1] This has led to the investigation of this compound in combination with other cancer therapeutics, particularly proteasome inhibitors, to enhance anti-cancer efficacy and overcome drug resistance.
These application notes provide a summary of the current understanding of this compound in combination therapies, detailed experimental protocols for assessing synergy, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the quantitative data on the efficacy of this compound as a single agent and its effect on proteasome activity.
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | Drug | EC50 |
| MM.1S (Parental) | This compound | ~10 µM[1] |
| RPMI8226 (Parental) | This compound | ~10 µM[1] |
| MM.1S.BR (Bortezomib-Resistant) | This compound | ~10 µM[1] |
| 8226.BR (Bortezomib-Resistant) | This compound | ~10 µM[1] |
| MM.1S (Parental) | Bortezomib | ~5 nM[1] |
| MM.1S.BR (Bortezomib-Resistant) | Bortezomib | >50 nM[1] |
| RPMI8226 (Parental) | Bortezomib | ~10 nM[1] |
| 8226.BR (Bortezomib-Resistant) | Bortezomib | >500 nM[1] |
EC50 values for this compound were determined after a 72-hour treatment.[1]
Table 2: Effect of this compound on Proteasome Activity
| Cell Line | Treatment | Proteasome Activity Inhibition (%) |
| Multiple Myeloma (MM) | 10 µM this compound (2 hours) | 20-40%[1] |
| Triple-Negative Breast Cancer (TNBC) | 10 µM this compound (2 hours) | 20-40%[1] |
| Bortezomib-Resistant MM (8226.BR & MM.1S.BR) | 10 µM this compound (2 hours) | 30-40%[1] |
Signaling Pathway
The synergistic effect of this compound in combination with proteasome inhibitors stems from the dual targeting of the proteostasis machinery within cancer cells. This compound inhibits DYRK2, which in turn reduces the phosphorylation and activity of the 26S proteasome. When combined with a direct proteasome inhibitor like bortezomib, this leads to a more profound and sustained inhibition of proteasome function, ultimately triggering apoptosis.
Caption: Combined inhibition of DYRK2 and the 26S proteasome.
Experimental Protocols
In Vitro Synergy Assessment using the Chou-Talalay Method
This protocol outlines the determination of the synergistic effects of this compound in combination with a proteasome inhibitor (e.g., bortezomib) in a cancer cell line using a cytotoxicity assay and subsequent analysis using the Chou-Talalay method to calculate the Combination Index (CI).
1. Materials:
-
Cancer cell line of interest (e.g., RPMI8226 multiple myeloma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Proteasome inhibitor (e.g., Bortezomib, stock solution in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the proteasome inhibitor in complete medium.
-
For combination treatment, prepare drug mixtures at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Remove the old medium from the 96-well plate and add 100 µL of the drug dilutions (single agents and combinations in triplicate). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values for this compound and the proteasome inhibitor alone.
-
Use software like CompuSyn to perform the Chou-Talalay analysis. This will generate a Combination Index (CI) for different effect levels (fractions affected, Fa).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Caption: Workflow for in vitro synergy assessment.
In Vivo Combination Therapy in a Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with a proteasome inhibitor in a mouse xenograft model of cancer.
1. Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice, 6-8 weeks old)
-
Cancer cell line of interest (e.g., RPMI8226)
-
Matrigel
-
This compound formulated for in vivo use
-
Proteasome inhibitor formulated for in vivo use
-
Vehicle control solution
-
Calipers
-
Animal balance
2. Procedure:
-
Tumor Implantation:
-
Resuspend cancer cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Proteasome inhibitor
-
Group 4: this compound + Proteasome inhibitor
-
-
Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage). Dosing and schedule should be optimized in preliminary studies.
-
Measure tumor volume with calipers and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histopathology, western blotting).
-
Plot tumor growth curves and compare the tumor growth inhibition (TGI) between the treatment groups.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
-
Caption: Workflow for in vivo combination therapy study.
Conclusion
This compound, as a dual inhibitor of Haspin and DYRK2, presents a promising therapeutic strategy for cancers dependent on the 26S proteasome. Its ability to synergize with proteasome inhibitors offers a potential avenue to enhance treatment efficacy and overcome resistance. The provided protocols and data serve as a guide for researchers to further investigate and harness the therapeutic potential of this compound in combination cancer therapies. Rigorous in vitro and in vivo studies are warranted to fully elucidate the clinical utility of these combination strategies.
References
- 1. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity assay [bio-protocol.org]
- 3. Functional Roles of DYRK2 as a Tumor Regulator [mdpi.com]
- 4. Emerging roles of DYRK2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting LDN-192960 solubility problems in aqueous buffers
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of LDN-192960 in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound free base is soluble in DMSO at concentrations up to 25 mg/mL (76.12 mM), though ultrasonication may be required to achieve complete dissolution.[1][2] The hydrochloride salt form also dissolves well in DMSO, with reported solubility up to 33 mg/mL.[3] It is critical to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture absorbed by the solvent.[2][4][5]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer like PBS. What is causing this and how can I fix it?
This is a common issue known as "precipitation upon dilution." It occurs because this compound has limited solubility in aqueous solutions. When the high-concentration DMSO stock is introduced to the aqueous buffer, the compound may crash out of solution.
To mitigate this, try the following:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.
-
Use a pre-warmed buffer: Gently warming your aqueous buffer to 37°C before adding the DMSO stock can sometimes help maintain solubility.[3]
-
Increase the percentage of DMSO: While not always feasible for cell-based assays, a slightly higher final percentage of DMSO in your working solution can improve solubility.
-
Use the hydrochloride salt: The hydrochloride form of this compound has better aqueous solubility. It is reported to be soluble in PBS (pH 7.2) at up to 10 mg/mL.[3][6]
-
Incorporate sonication: After dilution, placing the solution in an ultrasonic bath for a short period can help redissolve fine precipitates.[3]
Q3: My this compound (free base) will not dissolve in PBS or cell culture medium at all. What are my options?
Directly dissolving the free base form of this compound in aqueous buffers is generally not feasible.[4] You must first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous medium. If you continue to face issues even after dilution, consider using the more water-soluble hydrochloride salt of this compound.[3][6]
Q4: Are there alternative formulations to improve solubility for in vivo experiments?
Yes. For animal experiments, where direct injection of high-percentage DMSO solutions is undesirable, co-solvents or formulation vehicles are often used. One published protocol for this compound hydrochloride involves creating a suspended solution using 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.[5] This method allows for the preparation of a 0.71 mg/mL solution suitable for oral or intraperitoneal injection.[5]
Q5: How should I properly store my this compound powder and stock solutions?
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1]
-
Stock Solutions: Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2][5] For long-term storage, keep these aliquots at -80°C (stable for up to 6 months).[1][2][5] For short-term storage, -20°C is acceptable for up to one month.[1][2][5]
Solubility Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Compound Form | Solvent | Reported Solubility | Molar Concentration | Notes |
| This compound (Free Base) | DMSO | 25 mg/mL | 76.12 mM | Requires sonication.[1][2] |
| Ethanol | Insoluble | N/A | [4] | |
| Water | 66 mg/mL | N/A | Note: This value from one supplier seems anomalous and may refer to a specific formulation or salt form. Most other sources indicate poor aqueous solubility.[4] | |
| This compound (Hydrochloride) | DMSO | 7.14 mg/mL - 33 mg/mL | 17.79 mM - 82.2 mM | Requires sonication; use fresh DMSO.[3][5] |
| PBS (pH 7.2) | 10 mg/mL | 24.9 mM | [3][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required mass of this compound powder. For example, for 1 mL of a 10 mM solution (MW: 328.43 g/mol ), you would need 3.28 mg.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the powder.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also be applied.[3]
-
Store: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use.[2][5]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Prepare Buffer: Prepare your desired aqueous buffer (e.g., PBS, cell culture medium) and filter-sterilize if necessary. Pre-warming the buffer to 37°C may aid solubility.
-
Calculate Dilution: Determine the volume of your DMSO stock solution needed to achieve the desired final concentration. Aim to keep the final DMSO concentration in your working solution as low as possible (typically <0.5%) to avoid solvent effects in biological assays.
-
Perform Dilution: Add the DMSO stock solution dropwise to the vigorously vortexing aqueous buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Inspect and Use: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If a fine precipitate forms, try a brief sonication.
Visual Guides and Pathways
Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[4][7] DYRK2 has been shown to regulate the 26S proteasome, a key component in cellular protein degradation.[8] Inhibition of these kinases can impact cell cycle progression and proteasome activity.[8][9]
Caption: this compound inhibits Haspin and DYRK2 kinase activity.
Experimental Workflow for Solution Preparation
This workflow outlines the steps and decision points for preparing an aqueous working solution of this compound from a DMSO stock.
Caption: Workflow for preparing aqueous this compound solutions.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical path for addressing solubility problems encountered during experiments.
Caption: Decision tree for troubleshooting this compound solubility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Nuances of LDN-192960 Stability: A Technical Resource
For researchers and drug development professionals utilizing the potent Haspin and DYRK2 inhibitor, LDN-192960, ensuring its stability throughout experimental procedures is paramount for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to understanding and managing the stability of this compound, complete with troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to clarify complex pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound hydrochloride exhibits good solubility in aqueous solutions like PBS (pH 7.2) at approximately 10 mg/mL.[2] There are conflicting reports regarding its solubility in DMSO. Some sources indicate it is insoluble[3], while others report a solubility of up to 30 mg/mL[2], sometimes requiring ultrasonication to dissolve.[4][5] It is advisable to use fresh, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1][5]
Q3: How should I prepare stock solutions of this compound?
A3: To prepare a stock solution, it is recommended to dissolve this compound in an appropriate solvent, such as DMSO or an aqueous buffer, at a concentration that is convenient for your experimental needs. If using DMSO, ensure it is of high purity and anhydrous.[1][5] For aqueous solutions, consider the pH and potential for hydrolysis. It is best practice to prepare fresh working solutions from the stock for each experiment.
Q4: Is this compound sensitive to light?
A4: this compound is an acridine derivative. Acridine compounds are known to be photosensitive.[3] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer during an experiment. | The compound may have limited solubility in the final buffer composition, especially at neutral or slightly basic pH. | - Lower the final concentration of this compound.- Add a small percentage of a co-solvent like DMSO (ensure it is compatible with your assay).- Adjust the pH of the buffer to be slightly acidic, if permissible for the experiment. |
| Inconsistent results between experiments. | This could be due to the degradation of this compound in the stock solution or working solution. | - Prepare fresh working solutions for each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Verify the stability of the stock solution over time using an analytical method like HPLC. |
| Difficulty dissolving this compound in DMSO. | The DMSO may have absorbed moisture, or the compound may require energy to dissolve. | - Use fresh, anhydrous DMSO.- Briefly sonicate the solution to aid dissolution.[4][5] |
| Observed loss of compound activity over the course of a long incubation. | This compound may be degrading in the assay medium at the experimental temperature. | - Reduce the incubation time if possible.- Perform a time-course experiment to assess the stability of the compound under your specific assay conditions. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Solid | -20°C | Up to 3 years | [1] |
| Solid | 4°C | Up to 2 years | [1] |
| In Solvent | -80°C | Up to 6 months | [1] |
| In Solvent | -20°C | Up to 1 month | [1] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Reported Solubility | Notes | Source(s) |
| DMSO | 30 mg/mL | May require sonication. Use of fresh, anhydrous DMSO is critical. | [2][5] |
| DMSO | Insoluble | Conflicting report; may depend on purity and water content of DMSO. | [3] |
| PBS (pH 7.2) | 10 mg/mL | [2] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Small Molecule Stability by HPLC
This protocol outlines a general method for evaluating the stability of a small molecule like this compound in a given solvent or buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Preparation of Stability Samples: Dilute the stock solution into the experimental buffer or solvent to the final desired concentration. Prepare multiple identical samples for analysis at different time points.
-
Incubation: Store the samples under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from a sample and inject it into an HPLC system.
-
HPLC Analysis: Use a suitable reversed-phase C18 column. The mobile phase can be a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance.
-
Data Analysis: Quantify the peak area of the parent this compound peak at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the Haspin kinase, disrupting the phosphorylation of Histone H3 at Threonine 3, which is a key step for the proper localization of the Chromosomal Passenger Complex and subsequent accurate chromosome segregation during mitosis.
Caption: this compound inhibits DYRK2, a kinase with diverse roles in regulating the 26S proteasome, tumor suppressors like p53, and oncogenes like c-Myc, thereby impacting apoptosis, cell cycle, and proteostasis.
Caption: A streamlined workflow for assessing the stability of this compound under specific experimental conditions using HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoacridines, potent inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
Interpreting unexpected results from LDN-192960 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LDN-192960. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent small molecule inhibitor primarily targeting Haspin kinase and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2)[1][2][3][4]. It is recognized as a dual inhibitor of these two kinases[2].
Q2: What are the reported IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentration (IC50) values for this compound are reported to be approximately 10 nM for Haspin and 48 nM for DYRK2[1][2][4]. One study also reported an in vitro IC50 of 13 nM for DYRK2 at 50 μM ATP.
Q3: Does this compound have known off-target effects?
Yes, this compound can exhibit off-target effects, particularly at higher concentrations. It has been shown to inhibit other kinases, including DYRK1A, DYRK3, and PIM1, with IC50 values in the nanomolar to low micromolar range[5]. Therefore, it is crucial to use the lowest effective concentration and include appropriate controls to mitigate and interpret potential off-target effects.
Q4: What is the mechanism of action of this compound?
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases[6]. Specifically for DYRK2, it engages in multiple hydrophobic interactions within this pocket[6].
Q5: In which research areas is this compound commonly used?
This compound is frequently utilized in cancer research. Studies have explored its potential therapeutic utility in treating conditions such as triple-negative breast cancer and multiple myeloma[2][6]. It is also used as a chemical probe to investigate the cellular roles of Haspin and DYRK2 kinases[2].
Troubleshooting Guide
Unexpected Result 1: No or low inhibitory effect observed.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound, typically at -20°C. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Inadequate Concentration | Verify the concentration of the working solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell Permeability Issues | Confirm that the chosen cell line is permeable to the compound. If not, consider using cell lysis-based assays or alternative delivery methods. |
| High ATP Concentration in Assay | As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by ATP concentration. If possible, use an ATP concentration close to the Km of the kinase. |
| Target Protein Not Expressed | Confirm the expression of Haspin or DYRK2 in your experimental system using techniques like Western blotting or qPCR. |
Unexpected Result 2: High cell toxicity or off-target effects observed.
| Potential Cause | Troubleshooting Step |
| Concentration Too High | Use the lowest effective concentration of this compound based on dose-response curves. High concentrations can lead to inhibition of other kinases. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). |
| Off-Target Kinase Inhibition | Include control experiments to assess the involvement of known off-target kinases like DYRK1A, DYRK3, or PIM1[5]. This can involve using more specific inhibitors for these kinases or using cell lines with knockdown/knockout of these off-targets. |
| Activation of Parallel Pathways | Inhibition of a target kinase can sometimes lead to the activation of compensatory signaling pathways[7][8]. Analyze key related pathways to understand the cellular response. |
Unexpected Result 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. |
| Inconsistent Compound Handling | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Assay Variability | Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. Include positive and negative controls in every experiment. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Target and Off-Target Kinases
| Kinase | IC50 (nM) | Reference |
| Haspin | 10 | [1] |
| DYRK2 | 48 | [1][3] |
| DYRK2 | 13 (at 50 µM ATP) | |
| DYRK1A | 100 | [3] |
| DYRK3 | 19 | [3] |
| PIM1 | 720 | [5] |
| CLK1 | 210 | [3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant Haspin or DYRK2 kinase.
-
Kinase-specific substrate (e.g., biotinylated H3(1-21) peptide for Haspin).
-
Kinase buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)[1].
-
ATP solution.
-
This compound stock solution (in DMSO).
-
Detection reagents (e.g., TR-FRET based).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2 µL of the compound dilutions to the assay plate wells.
-
Add 3 µL of a solution containing the kinase and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration near the Km of the kinase)[1].
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes)[1].
-
Terminate the reaction by adding a stop solution (e.g., 10 µL of 50 mM EDTA)[1].
-
Add detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2 hours) at room temperature[1].
-
Measure the signal (e.g., TR-FRET) using a plate reader.
-
Calculate IC50 values from the dose-response curve.
-
Protocol 2: Cell-Based Assay for Haspin Inhibition
This protocol describes how to measure the inhibition of Haspin activity in cells by detecting the phosphorylation of its substrate, Histone H3 at Threonine 3 (p-Thr3-H3).
-
Reagents and Materials:
-
HeLa cells (or other suitable cell line).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Nocodazole and MG132 (for cell synchronization).
-
Lysis buffer.
-
Primary antibody against p-Thr3-H3.
-
Secondary antibody (e.g., HRP-conjugated).
-
Western blot reagents and equipment.
-
-
Procedure:
-
Seed HeLa cells in multi-well plates and allow them to attach overnight.
-
Synchronize cells in mitosis by treating with nocodazole and MG132 for a specified time[3].
-
Treat the synchronized cells with a range of this compound concentrations for 1 hour[3][9].
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Perform Western blotting using the anti-p-Thr3-H3 antibody to detect the levels of phosphorylated Histone H3.
-
Use an antibody against total Histone H3 or a housekeeping protein as a loading control.
-
Quantify the band intensities and determine the EC50 value for the reduction of p-Thr3-H3 levels[3][9].
-
Visualizations
Caption: Simplified signaling pathway of Haspin kinase during mitosis and its inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Evaluating LDN-192960-Induced Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for evaluating the cytotoxicity of LDN-192960 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor that primarily targets two kinases: Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2).[1][2][3] Its inhibitory concentrations (IC50) are in the low nanomolar range, with an IC50 of 10 nM for Haspin and 48 nM for DYRK2.[1][2] By inhibiting DYRK2, this compound can affect processes like proteasome activity and protein stability, which are crucial for cell cycle regulation.[4][5]
Q2: What are the known signaling pathways affected by this compound?
A2: this compound primarily affects signaling pathways regulated by DYRK2 and Haspin.
-
DYRK2 Pathway : DYRK2 is known to phosphorylate and regulate various cellular targets, including the proteasome subunit Rpt3, 4E-binding protein 1 (4E-BP1), and Heat Shock Factor 1 (HSF1).[5][6][7] Inhibition of DYRK2 by this compound can therefore impede proteasome function and protein synthesis.[5][8]
-
Haspin Pathway : Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating Histone H3 at Threonine 3 (H3T3ph).[4] This phosphorylation event is crucial for proper chromosome segregation.[4] this compound can reduce levels of p-Thr3H3 in cells.[2]
Q3: What are the expected cytotoxic effects of this compound on non-cancerous cell lines?
A3: While this compound has demonstrated significant cytotoxicity and growth inhibition in various cancer cell lines, studies have reported relatively modest effects in non-cancerous cell lines.[9] However, cytotoxicity is cell-type dependent and should always be determined empirically. Researchers should perform dose-response experiments to establish the specific IC50 for their non-cancerous cell line of interest.
Q4: What concentration range of this compound should I use for initial experiments?
A4: Based on its potent IC50 values, a wide concentration range is recommended for initial screening. A common starting point for dose-response studies is a serial dilution from a high concentration (e.g., 10 µM) down to the low nanomolar range (e.g., 1 nM).[2] This will help determine the effective concentration range for your specific cell line.
Q5: How should I dissolve and store this compound?
A5: this compound is soluble in DMSO (e.g., 30 mg/ml) and PBS (pH 7.2, e.g., 10 mg/ml).[3] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it in a culture medium to the final desired concentrations. The stock solution should be stored at -20°C or -80°C to maintain stability.
Q6: What are the essential controls for a cytotoxicity experiment with this compound?
A6: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control : Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any potential cytotoxicity of the solvent itself.[10]
-
Untreated Control (Negative Control) : Cells cultured in medium only, representing baseline cell viability and spontaneous cell death.
-
Positive Control : Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, or a high concentration of Triton™ X-100 for maximum LDH release) to ensure the assay is working correctly.[11][12]
-
Medium-Only Control (Blank) : Wells containing only the culture medium (and assay reagents) to measure background absorbance or fluorescence.
Data Presentation: Kinase Selectivity of this compound
The following table summarizes the inhibitory activity of this compound against a panel of kinases, demonstrating its selectivity for Haspin and DYRK family kinases.
| Kinase | IC50 (nM) |
| Haspin | 10 |
| DYRK2 | 48 |
| DYRK3 | 19 |
| DYRK1A | 100 |
| CLK1 | 210 |
| TRKB | 720 |
| PIM1 | 720 |
| HIPK1 | >10,000 |
| HIPK2 | >10,000 |
| ROS | >10,000 |
| Data compiled from Selleck Chemicals and MedchemExpress.[1][2] |
Visualizations: Signaling Pathway & Experimental Workflow
Caption: this compound inhibits DYRK2 and Haspin kinases, affecting key cellular processes.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | 1. Contamination of culture medium. 2. Phenol red or serum in the medium interfering with readings. 3. Incomplete removal of medium before adding solubilization solvent. | 1. Use fresh, sterile medium and reagents. 2. Use phenol red-free medium for the assay. Set up a "medium only" background control. 3. Carefully aspirate all medium before adding the solvent, especially for adherent cells. |
| Low signal or low sensitivity | 1. Insufficient cell number. 2. Incubation time with MTT reagent is too short. 3. Cells are not metabolically active. | 1. Optimize cell seeding density. Ensure cells are in the log growth phase.[13] 2. Increase incubation time with MTT reagent (typically 1-4 hours).[14] 3. Ensure cells are healthy before starting the experiment. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Incomplete dissolution of formazan crystals. 3. Edge effects in the 96-well plate. 4. Inconsistent pipetting.[15] | 1. Ensure a single-cell suspension before seeding and mix plate gently. 2. After adding solvent, shake the plate on an orbital shaker for at least 15 minutes. Pipette up and down to aid dissolution if needed.[13] 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 4. Use calibrated multichannel pipettes and ensure consistent technique. |
LDH Release Assay Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background LDH in "spontaneous release" control | 1. High cell seeding density leading to overcrowding and cell death.[16] 2. Cells were handled too roughly during seeding or medium changes.[16] 3. Serum in the culture medium contains endogenous LDH. | 1. Determine the optimal cell seeding density to avoid overgrowth during the experiment.[16] 2. Handle cells gently. Avoid excessive force during pipetting.[16] 3. Use heat-inactivated serum or serum-free medium for the assay period. Always include a "medium background" control. |
| Low signal in "maximum release" control | 1. Lysis buffer was not added or is ineffective. 2. Insufficient incubation time with lysis buffer. 3. Low cell number. | 1. Ensure the correct volume of lysis buffer is added and mixed well. 2. Incubate with lysis buffer according to the manufacturer's protocol (typically 15-45 minutes). 3. Ensure an adequate number of cells are seeded in the wells. |
| Compound interference with assay | 1. The test compound (this compound) has its own absorbance at the measured wavelength. 2. The compound inhibits the LDH enzyme activity directly. | 1. Set up a control well with the compound in the medium but without cells to measure its intrinsic absorbance. Subtract this value from the readings. 2. Add the compound to the "maximum release" lysate and see if it reduces the LDH signal. If so, an alternative cytotoxicity assay may be needed. |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures cell viability based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[17]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]
-
Solubilization solution: e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution.[13]
-
96-well flat-bottom sterile plates.
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[13]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle and untreated controls.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition : Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[13]
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]
-
Solubilization : Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance within 1 hour at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[10]
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, stop solution, and lysis buffer).
-
96-well flat-bottom sterile plates.
Procedure:
-
Cell Seeding and Treatment : Seed and treat cells with this compound as described in steps 1-3 of the MTT protocol. Set up triplicate wells for each control: untreated cells (spontaneous release), cells with lysis buffer (maximum release), and medium only (background).
-
Supernatant Transfer : After the incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction : Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation : Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Stop Reaction : Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Reading : Gently shake the plate to mix. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation : Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V.[18] PI, a DNA-binding dye, can only enter cells with compromised membranes (late apoptotic/necrotic).
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer).
-
Flow cytometry tubes.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.
-
Cell Collection : Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well. This ensures all cell populations are analyzed.[19]
-
Washing : Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cells twice with cold PBS.[19]
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Count the cells and adjust the concentration to ~1 x 10^6 cells/mL.
-
Staining : Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (volumes may vary depending on the kit).
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour for the best results.[20]
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.[19]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 6. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibition of HSF1 and DYRK2 impedes cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. broadpharm.com [broadpharm.com]
- 18. scispace.com [scispace.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Improving the Specificity of LDN-192960 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LDN-192960 in cellular assays, with a focus on troubleshooting and enhancing its specificity.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent dual inhibitor of Haspin kinase and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2), with IC50 values of 10 nM and 48 nM, respectively[1][2][3].
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to inhibit other kinases, most notably PIM isoforms and DYRK3[4][5]. At higher concentrations, it can also inhibit other members of the DYRK family, such as DYRK1A[1]. A broader kinase profiling has revealed inhibitory activity against a panel of other kinases at a concentration of 1 µM[5].
Q3: How can I be sure that the phenotype I observe is due to inhibition of DYRK2 or Haspin and not an off-target effect?
A3: To confirm that the observed cellular phenotype is a direct result of inhibiting DYRK2 or Haspin, it is crucial to perform validation experiments. These include using a structurally distinct inhibitor with the same target(s) to see if it recapitulates the phenotype and performing washout experiments to determine if the phenotype is reversible upon removal of the compound.
Q4: Are there alternative inhibitors I can use to validate my results with this compound?
A4: Yes, for validating DYRK2-dependent effects, you could use inhibitors like C17, which is a more selective DYRK2 inhibitor derived from the same acridine scaffold as this compound, or curcumin, a natural product with a distinct chemical structure that also inhibits DYRK2[4][6][7]. For Haspin, a more selective inhibitor from the same acridine series, LDN-209929, has been reported[8].
Q5: At what concentration should I use this compound in my cellular assays?
A5: It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a concentration range around the reported cellular EC50 values (if available) or 10-100 fold higher than the in vitro IC50 for the target kinase. For this compound, maximal effects on DYRK2-mediated phosphorylation in cells have been observed at concentrations of 1 to 10 µM[9]. However, to minimize off-target effects, it is advisable to use the lowest effective concentration.
Troubleshooting Guide
Issue 1: I am observing a phenotype with this compound, but I am unsure if it is a specific on-target effect.
-
Question: How can I confirm the specificity of my observed phenotype?
-
Answer:
-
Use a Structurally Distinct Inhibitor: Treat your cells with a different inhibitor that targets the same kinase (DYRK2 or Haspin) but has a different chemical structure. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Perform a Washout Experiment: If the inhibitor binding is reversible, washing out the compound should lead to the reversal of the phenotype. This indicates that the observed effect is due to the compound's presence and not a permanent cellular change.
-
Knockdown/Knockout Experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target kinase (DYRK2 or Haspin). If the phenotype of the knockdown/knockout cells mimics the effect of this compound treatment, it strongly suggests an on-target mechanism.
-
Rescue Experiment: In a target-knockdown/knockout background, the addition of this compound should not produce any further effect on the phenotype of interest if the effect is on-target.
-
Issue 2: The effect of this compound in my cellular assay is not as potent as the reported in vitro IC50 value.
-
Question: Why is there a discrepancy between the in vitro potency and the cellular activity?
-
Answer: Several factors can contribute to this difference:
-
Cellular ATP Concentration: Kinase inhibitors that are ATP-competitive, like this compound, will have their apparent potency affected by the high intracellular concentration of ATP (typically in the millimolar range), which is much higher than the ATP concentrations used in many in vitro kinase assays.
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Protein Binding: The compound may bind to other cellular proteins or lipids, reducing its free concentration available to bind to the target kinase.
-
Compound Stability: The compound may be metabolized or degraded within the cell.
-
Issue 3: I am concerned about the off-target effects of this compound on PIM kinases and DYRK3.
-
Question: How can I mitigate or control for these off-target effects?
-
Answer:
-
Use the Lowest Effective Concentration: As determined by your dose-response experiments, use the lowest concentration of this compound that gives you the desired on-target phenotype to minimize the engagement of less sensitive off-targets.
-
Use a More Selective Inhibitor: As mentioned in the FAQs, consider using a more selective inhibitor for either DYRK2 (e.g., C17) or Haspin (e.g., LDN-209929) as a control to dissect which effects are attributable to which kinase.
-
Simultaneous Knockdown: If you suspect a phenotype is due to the combined inhibition of DYRK2 and PIM kinases, for example, you could perform a simultaneous knockdown of both kinases and see if it phenocopies the inhibitor treatment.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary targets and a selection of off-target kinases.
| Kinase Target | IC50 (nM) | Reference(s) |
| Haspin | 10 | [1][2][3] |
| DYRK2 | 48 | [1][2][3] |
| DYRK1A | 100 | [1] |
| DYRK3 | 19 | [1] |
| PIM1 | 720 | [1] |
| CLK1 | 210 | [1] |
Experimental Protocols
Protocol 1: Washout Experiment to Assess Reversibility of Inhibition
This protocol is designed to determine if the cellular effects of this compound are reversible upon its removal.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Appropriate reagents for your downstream assay (e.g., lysis buffer for Western blot, reagents for a proliferation assay)
Procedure:
-
Cell Seeding: Plate your cells at a density that will allow for the duration of the experiment without overgrowth.
-
Compound Treatment: Treat the cells with the desired concentration of this compound for a predetermined amount of time (e.g., 2, 6, or 24 hours) to induce the phenotype of interest. Include a vehicle-treated control (e.g., DMSO).
-
Washout:
-
Aspirate the medium containing this compound.
-
Gently wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete medium (without the inhibitor).
-
-
Recovery: Incubate the cells for various time points after the washout (e.g., 1, 4, 8, 24 hours) to allow for the potential reversal of the phenotype.
-
Analysis: At the end of each recovery time point, harvest the cells and perform your downstream analysis (e.g., Western blot for a signaling marker, cell viability assay) to assess if the phenotype has reverted to the state of the vehicle-treated control. A parallel set of cells should be continuously treated with the inhibitor for the entire duration of the experiment to serve as a positive control for the phenotype.
Protocol 2: Validation of Phenotype using a Structurally Distinct Inhibitor
This protocol describes how to use a second, structurally different inhibitor to confirm that an observed phenotype is due to the inhibition of the intended target.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
A structurally distinct inhibitor for the same target (e.g., curcumin for DYRK2).
-
Vehicle control (e.g., DMSO)
-
Reagents for your downstream assay.
Procedure:
-
Dose-Response of Both Inhibitors: First, perform a dose-response experiment for both this compound and the structurally distinct inhibitor to determine their respective effective concentrations in your cellular assay.
-
Parallel Treatment: Seed your cells and treat them in parallel with:
-
Vehicle control
-
This compound at its effective concentration.
-
The structurally distinct inhibitor at its effective concentration.
-
-
Incubation: Incubate the cells for the time required to observe the phenotype with this compound.
-
Analysis: Harvest the cells and perform your downstream analysis. If the structurally distinct inhibitor produces the same phenotype as this compound, it provides strong evidence that the effect is on-target.
Visualizations
Signaling Pathways
Caption: Simplified DYRK2 signaling pathway.
Caption: Simplified Haspin signaling pathway in mitosis.
Experimental Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | DYRK | Haspin Kinase | TargetMol [targetmol.com]
- 4. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the First Potent DYRK2 Proteolysis Targeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. csmres.co.uk [csmres.co.uk]
- 9. apexbt.com [apexbt.com]
Addressing batch-to-batch variability of LDN-192960 from suppliers
Welcome to the technical support center for LDN-192960. This resource is designed for researchers, scientists, and drug development professionals to address potential issues arising from batch-to-batch variability of this compound from different suppliers. Consistent and reliable experimental outcomes are crucial, and this guide provides troubleshooting advice and frequently asked questions (FAQs) to help you ensure the quality and activity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive small molecule inhibitor. Its primary targets are Haspin (Histone H3 associated protein kinase) and DYRK2 (Dual-specificity tyrosine-regulated kinase 2), with IC50 values in the low nanomolar range.[1][2] It is widely used in research to study the cellular processes regulated by these kinases, including cell cycle progression, chromosome segregation, and proteasome function.[3][4][5]
Q2: Why is batch-to-batch variability of this compound a concern?
As with many small molecule inhibitors, the synthesis of this compound can result in variations in purity, the presence of isomers, or residual starting materials and by-products between different manufacturing batches. These inconsistencies can lead to significant differences in the compound's potency, selectivity, and off-target effects, ultimately affecting the reproducibility and validity of experimental results.
Q3: My experimental results with a new batch of this compound are different from my previous experiments. What could be the cause?
Inconsistent results with a new batch of this compound can stem from several factors related to the compound's quality:
-
Purity: The percentage of the active compound may be lower than specified, leading to a weaker-than-expected effect.
-
Presence of Impurities: Synthesis-related impurities could have their own biological activities, leading to unexpected off-target effects or cellular toxicity.
-
Solubility Issues: Variations in the physical form (e.g., salt form, crystallinity) can affect solubility, leading to inaccurate final concentrations in your assays.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
It is crucial to perform quality control checks on new batches of the inhibitor before use in critical experiments.
Troubleshooting Guide
Issue 1: Reduced or No Inhibitory Effect Observed
If a new batch of this compound shows a significantly reduced or no effect in your assays compared to previous batches, consider the following troubleshooting steps.
Workflow for Troubleshooting Reduced Inhibitory Effect
Caption: Troubleshooting workflow for reduced this compound activity.
1. Verify Stock Solution Preparation and Storage:
-
Solubility: Ensure the compound is fully dissolved. This compound is typically soluble in DMSO.[6] Visually inspect the solution for any precipitates.
-
Concentration: Double-check all calculations used to prepare the stock and working solutions.
-
Storage: this compound solutions should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
2. Analytical Chemistry Quality Control:
If possible, perform in-house analytical tests or request detailed Certificate of Analysis (CoA) from the supplier.
| Analytical Technique | Purpose | Expected Outcome for High-Quality this compound |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and detect impurities. | A major peak corresponding to this compound with purity ≥98%.[6] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A peak corresponding to the expected molecular weight of this compound (C18H20N2O2S, MW: 340.43 g/mol ). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. | The resulting spectrum should match the known structure of this compound. |
3. In Vitro Kinase Activity Assay:
An in vitro kinase assay is the most direct way to confirm the inhibitory activity of your this compound batch against its primary targets, DYRK2 and Haspin.
Experimental Protocol: In Vitro DYRK2 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits.
-
Prepare Reagents:
-
Recombinant human DYRK2 enzyme.
-
DYRKtide substrate peptide.
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Serial dilutions of your this compound batch and a positive control inhibitor.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 2x DYRK2 enzyme and 2.5 µL of 2x substrate/ATP mix.
-
Add 1 µL of the serially diluted this compound or control.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration.
-
Plot the inhibition curve and determine the IC50 value. Compare this to the literature-reported values (typically in the low nanomolar range for DYRK2).
-
4. Cellular Activity Assay:
A cellular assay can confirm that the inhibitor is cell-permeable and active in a biological context.
Experimental Protocol: Western Blot for Phospho-RPT3
This compound inhibits DYRK2, which has been shown to phosphorylate RPT3 at Threonine 25.[7] A reduction in p-RPT3 (Thr25) can be used as a cellular marker of this compound activity.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HEK293T, MM.1S) and allow them to adhere.
-
Treat cells with a dose-response of this compound (e.g., 0, 0.1, 1, 10 µM) for 2-4 hours.
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-RPT3 (Thr25) and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop with an ECL substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities and normalize the p-RPT3 signal to the loading control.
-
A dose-dependent decrease in p-RPT3 signal indicates active this compound.
-
Issue 2: Increased Off-Target Effects or Cellular Toxicity
If you observe unexpected cellular phenotypes or toxicity at concentrations that were previously well-tolerated, this could be due to impurities with off-target activities.
Workflow for Troubleshooting Off-Target Effects
Caption: Troubleshooting workflow for increased off-target effects.
-
Review Certificate of Analysis (CoA):
-
Carefully examine the purity data provided by the supplier. Look for any reported unidentified peaks in the HPLC trace.
-
-
Perform HPLC-MS Analysis:
-
If available, use HPLC coupled with mass spectrometry (HPLC-MS) to get a more detailed profile of the compound and any impurities. This can help identify the molecular weights of co-eluting species.
-
-
Consider Off-Target Kinase Profiling:
-
If the off-target effects are a significant concern and resources permit, consider screening the problematic batch against a panel of kinases to identify unintended inhibitory activities.
-
Signaling Pathways
Understanding the signaling pathways affected by this compound can help in designing experiments to validate its activity.
DYRK2 Signaling Pathway
Caption: Simplified DYRK2 signaling pathway and the inhibitory action of this compound.
Haspin Signaling Pathway
Caption: Haspin signaling pathway in mitosis and its inhibition by this compound.
By systematically evaluating the quality and activity of your this compound batches, you can mitigate the risks associated with batch-to-batch variability and ensure the reliability of your research findings. If you continue to experience issues, we recommend contacting your supplier's technical support with your validation data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DYRK2 Inhibitors: LDN-192960 vs. the Newer Selective Inhibitor C17
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-established dual Haspin/DYRK2 inhibitor, LDN-192960, and the newer, more selective DYRK2 inhibitor, C17. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies of DYRK2-related cellular processes and its role in diseases such as cancer.
Introduction to DYRK2 and its Inhibition
Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) is a member of the DYRK family of protein kinases, which are involved in a variety of cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[1][2] Dysregulation of DYRK2 activity has been implicated in the progression of several cancers, including multiple myeloma and triple-negative breast cancer, making it an attractive target for therapeutic intervention.[3][4]
This compound was initially identified as a potent inhibitor of Haspin kinase but was also found to inhibit DYRK2.[4] While it has been a valuable tool for studying these kinases, its dual-specificity can complicate the interpretation of experimental results. To address this, newer and more selective DYRK2 inhibitors have been developed. Compound C17, engineered from the this compound scaffold, represents a significant advancement in achieving higher potency and selectivity for DYRK2.[3][5]
Comparative Performance: Potency and Selectivity
The following tables summarize the quantitative data for this compound and C17, highlighting the superior potency and selectivity of C17 for DYRK2.
Table 1: Inhibitor Potency (IC50 values)
| Inhibitor | DYRK2 IC50 | Haspin IC50 | DYRK3 IC50 | DYRK1A IC50 | DYRK1B IC50 |
| This compound | 48 nM[6] | 10 nM[6] | 19 nM[6] | 0.10 µM[6] | - |
| C17 | 9 nM | - | 68 nM | >2000 nM | >2000 nM |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 |
| DYRK2 | 48 nM [6] |
| Haspin | 10 nM [6] |
| DYRK3 | 19 nM[6] |
| DYRK1A | 0.10 µM[6] |
| CLK1 | 0.21 µM[6] |
| PIM1 | 0.72 µM[6] |
Data for a comprehensive kinase selectivity profile of C17 across a broad panel is noted as showing "outstanding selectivity for the human kinome containing 467 other human kinases," though specific inhibitory concentrations for off-target kinases are not detailed in the available literature.[3][5]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.
References
- 1. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK2 - Wikipedia [en.wikipedia.org]
- 3. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to LDN-192960 and YK-2-69 for Prostate Cancer Research
In the landscape of prostate cancer research, the exploration of novel therapeutic targets and the development of specific inhibitors are paramount. Among the emerging targets, Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) has garnered significant attention. This guide provides a detailed comparison of two inhibitors, LDN-192960 and YK-2-69, which both target DYRK2, albeit with different specificity profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds in the context of prostate cancer.
Executive Summary
YK-2-69 is a highly selective and potent inhibitor of DYRK2, demonstrating significant anti-tumor activity in prostate cancer models both in vitro and in vivo. In contrast, this compound is a dual inhibitor, targeting both DYRK2 and Haspin kinase. While research on this compound has shown promise in other cancers such as multiple myeloma and triple-negative breast cancer, its specific efficacy and detailed experimental data in prostate cancer are less extensively documented. This guide synthesizes the available data to facilitate an informed selection of the appropriate tool compound for prostate cancer research.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and YK-2-69, based on available literature.
Table 1: Inhibitor Specificity and Potency
| Compound | Target(s) | IC50 (DYRK2) | IC50 (Other Targets) | Reference |
| YK-2-69 | DYRK2 | 9 nM | Highly selective over other DYRK kinases | [1][2] |
| This compound | DYRK2, Haspin | 48 nM | Haspin: 10 nM | [3][4][5] |
Table 2: In Vitro Efficacy in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| YK-2-69 | DU145, PC-3, 22Rv1 | Proliferation Assay | Inhibition of cell growth | Potent inhibitory activity | [6] |
| YK-2-69 | DU145, 22Rv1 | Cell Cycle Analysis | Cell cycle arrest | G0/G1 arrest | [6] |
| YK-2-69 | DU145, 22Rv1 | Apoptosis Assay | Induction of apoptosis | Increased apoptosis | [6] |
| This compound | Prostate Cancer Cell Lines | Proliferation Assay | Reduction of cell proliferation | Significant reduction | [2] |
Signaling Pathways
The differential targeting of this compound and YK-2-69 has implications for the signaling pathways they modulate. YK-2-69's effects are primarily mediated through the inhibition of DYRK2, while this compound's impact is a composite of inhibiting both DYRK2 and Haspin.
DYRK2 Signaling Pathway in Prostate Cancer
DYRK2 has been identified as a potential therapeutic target in prostate cancer[1][7]. Its overexpression is associated with the disease, and its knockdown has been shown to reduce the tumor burden in vitro and in vivo[1][6]. DYRK2 is implicated in several cellular processes relevant to cancer, including cell cycle progression, apoptosis, and the 26S proteasome activity[6]. Inhibition of DYRK2 can lead to G0/G1 cell cycle arrest and induce apoptosis in prostate cancer cells[6].
Haspin Signaling Pathway in Cancer
Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph)[3][8]. This phosphorylation is essential for the proper alignment of chromosomes during cell division. Inhibition of Haspin disrupts mitosis, leading to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy[9]. The dual inhibition of DYRK2 and Haspin by this compound suggests a multi-pronged attack on cancer cell proliferation.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and extension of research findings. Below are summaries of key experimental methodologies.
Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Prostate cancer cells (e.g., DU145, PC-3, 22Rv1) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compound (YK-2-69 or this compound) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Prostate cancer cells are treated with the inhibitor or vehicle for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., DYRK2, p-p53, total p53, cleaved PARP, β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies (General Protocol)
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of prostate cancer cells (e.g., 1 x 10^6 cells in Matrigel).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Compound Administration: The test compound (formulated in a suitable vehicle) is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).
Logical Comparison and Recommendation
The choice between this compound and YK-2-69 for prostate cancer research depends on the specific scientific question being addressed.
Recommendation for YK-2-69: For studies aiming to specifically elucidate the role of DYRK2 in prostate cancer pathogenesis and to evaluate the therapeutic potential of its selective inhibition, YK-2-69 is the superior choice. Its high potency and selectivity for DYRK2 provide a clean experimental system with a clear mechanism of action.
Recommendation for this compound: For researchers interested in exploring broader anti-proliferative strategies that involve targeting multiple nodes in the cell cycle, this compound presents an interesting tool. The dual inhibition of DYRK2 and Haspin could potentially lead to synergistic anti-tumor effects and may be effective in overcoming resistance mechanisms that might arise from targeting a single kinase. However, further studies are required to specifically delineate its efficacy and mechanism of action in prostate cancer.
References
- 1. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prostate cancer cell proliferation is influenced by LDL-cholesterol availability and cholesteryl ester turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Roles of DYRK2 as a Tumor Regulator [mdpi.com]
- 6. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating LDN-192960 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established methodologies for validating the target engagement of LDN-192960, a potent inhibitor of Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2) and Haspin, in a live-cell context.[1][2] Objective comparisons of performance with alternative compounds are presented, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound and Target Engagement
This compound is a small molecule inhibitor with high potency against DYRK2 and Haspin kinases.[1][2] Validating that a compound like this compound reaches and binds to its intended target within a living cell, a process known as target engagement, is a critical step in drug discovery and chemical biology. It provides direct evidence of the compound's mechanism of action and allows for the correlation of target binding with cellular phenotypes. This guide explores three widely accepted methods for quantifying this compound target engagement with DYRK2 in live cells: Western Blotting for downstream substrate phosphorylation, the NanoBRET™ Target Engagement Assay, and the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis of Target Engagement Methods
The selection of a target engagement assay depends on various factors, including the specific research question, available equipment, and desired throughput. Below is a comparative summary of the key techniques.
| Method | Principle | Readout | Advantages | Disadvantages |
| Western Blot (p-RPT3) | Measures the inhibition of DYRK2 kinase activity by detecting the phosphorylation status of its downstream substrate, RPT3, at Threonine 25.[3] | Semi-quantitative to quantitative assessment of protein phosphorylation. | - Directly measures the functional consequence of target engagement.- Widely accessible and established technique. | - Indirect measure of binding.- Can be low-throughput and labor-intensive.- Dependent on high-quality phospho-specific antibodies. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a compound to a NanoLuc® luciferase-tagged target protein in live cells by detecting Bioluminescence Resonance Energy Transfer (BRET) between the target and a fluorescent tracer.[4][5] | Quantitative measurement of compound affinity (IC50) and occupancy in live cells. | - Direct and quantitative measurement of target binding.- High-throughput compatible.- Provides data on compound permeability and intracellular affinity.[6] | - Requires genetic modification of cells to express the fusion protein.- Dependent on the availability of a suitable fluorescent tracer. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature. The amount of soluble protein remaining after heat treatment is quantified.[7][8] | Semi-quantitative to quantitative assessment of target stabilization, which infers binding. | - Label-free method; does not require modification of the compound or target protein.- Can be performed on endogenous proteins in cells and tissues. | - Can be low-throughput in its traditional Western blot-based format.- Optimization of heating conditions is required for each target. |
Quantitative Comparison of DYRK2 Inhibitors
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and alternative DYRK2 inhibitors determined by various assays. This data is crucial for selecting appropriate positive controls and for contextualizing experimental results.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical | Haspin | 10 | [1][2] |
| Biochemical | DYRK2 | 48 | [1][2] | |
| Cellular (p-Thr3H3) | Haspin | 20 (EC50) | [2] | |
| Cellular (p-RPT3) | DYRK2 | Maximal effect at 1-10 µM | [3] | |
| C17 | Biochemical | DYRK2 | <10 | [9][10] |
| Biochemical | Haspin | 26 | [10] | |
| Biochemical | DYRK3 | 68 | [10] | |
| YK-2-69 | Biochemical | DYRK2 | 9 | [11] |
| Harmine | Biochemical | DYRK1A | Low nM | [12][13] |
| Biochemical | DYRK2 | ~60-fold higher than DYRK1A | [12][13] | |
| AZ191 | Biochemical | DYRK1B | 17 | [13] |
| Biochemical | DYRK2 | ~110-fold higher than DYRK1B | [13] |
Signaling Pathway
Figure 1. Simplified DYRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the three key target engagement assays are provided below.
Western Blot for Phospho-RPT3 (Thr25)
This protocol describes how to assess DYRK2 kinase activity in live cells by measuring the phosphorylation of its substrate, RPT3, at threonine 25.
Figure 2. Workflow for Western blot analysis of p-RPT3.
Materials:
-
Cell line expressing DYRK2 (e.g., HEK293T)
-
This compound and other DYRK2 inhibitors
-
Cell culture medium and reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RPT3 (Thr25), anti-total RPT3, anti-DYRK2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-RPT3 signal to total RPT3 and the loading control.
NanoBRET™ Target Engagement Assay
This protocol outlines the steps for quantifying the binding of this compound to DYRK2 in live cells using the NanoBRET™ technology.
Figure 3. Workflow for the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-DYRK2 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
White, 384-well assay plates
-
NanoBRET™ Tracer (a suitable tracer for DYRK2, e.g., Tracer K-11)
-
This compound and control compounds
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm and 610nm)
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-DYRK2 fusion vector according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours, harvest the transfected cells and seed them into a white, 384-well assay plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and control compounds.
-
Add the NanoBRET™ tracer to the cells, followed by the addition of the test compounds.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor.
-
Add the detection reagent to the wells.
-
Measure the donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) using a BRET-capable plate reader.
-
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol details the steps to assess the thermal stabilization of endogenous DYRK2 upon binding of this compound in live cells.
Figure 4. Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line of interest
-
This compound and vehicle control (DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler or heating block
-
Equipment for freeze-thaw lysis (e.g., liquid nitrogen, 37°C water bath)
-
Ultracentrifuge
-
Reagents and equipment for Western blotting (as described in Protocol 1)
-
Primary antibody: anti-DYRK2
Procedure:
-
Cell Treatment: Culture cells and treat them with this compound or a vehicle control for a specified time.
-
Cell Harvest and Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by ultracentrifugation.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble DYRK2 in each sample by Western blotting, as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for DYRK2 at each temperature for both the treated and vehicle control samples.
-
Plot the percentage of soluble DYRK2 relative to the unheated control against the temperature to generate melt curves.
-
A shift in the melt curve to higher temperatures for the this compound-treated samples indicates target engagement.
-
Conclusion
Validating the target engagement of this compound in live cells is essential for accurately interpreting its biological effects. This guide has provided a comparative overview of three robust methods: Western blotting for downstream pathway modulation, the NanoBRET™ assay for direct binding affinity, and CETSA for ligand-induced thermal stabilization. The choice of method will depend on the specific experimental goals and available resources. By following the detailed protocols and considering the comparative data presented, researchers can confidently and effectively validate the cellular target engagement of this compound and other kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. protocols.io [protocols.io]
- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 11. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
A Comparative Guide to Haspin Kinase Inhibitors: LDN-192960 vs. 5-Iodotubercidin
This guide provides a detailed comparison of two prominent Haspin kinase inhibitors, LDN-192960 and 5-iodotubercidin, for researchers, scientists, and drug development professionals. We will delve into their potency, selectivity, and the experimental methodologies used for their characterization.
Introduction to Haspin Kinase
Haspin (haploid germ cell-specific nuclear protein kinase) is a serine/threonine kinase that plays a crucial role in cell division.[1][2] Its primary function is to phosphorylate histone H3 at threonine 3 (H3T3ph) during mitosis.[2][3][4] This phosphorylation event is critical for the proper alignment and segregation of chromosomes.[2] The H3T3ph mark serves as a docking site for the Chromosomal Passenger Complex (CPC), which is essential for correcting chromosome-microtubule attachment errors and ensuring genomic stability.[5][6][7] Given its pivotal role in mitosis, Haspin has emerged as a promising target for cancer therapy.[4][8]
Mechanism of Action
Both this compound and 5-iodotubercidin are small molecule inhibitors that target the ATP-binding pocket of Haspin kinase.[2][7][9] By competitively binding to this site, they prevent the kinase from utilizing ATP, thereby inhibiting the phosphorylation of its substrates, most notably histone H3.
Potency and Selectivity
The potency and selectivity of a kinase inhibitor are critical parameters for its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the available data for this compound and 5-iodotubercidin.
| Inhibitor | Target | IC50 (nM) | Other Potently Inhibited Kinases (IC50) |
| This compound | Haspin | 10 [10][11][12][13] | DYRK2 (48 nM)[10][11][12], DYRK1A (100 nM)[11], DYRK3 (19 nM)[11], CLK1 (210 nM)[11], PIM1 (720 nM)[11] |
| 5-Iodotubercidin | Haspin | 5-9 [9][14] | Adenosine kinase (26 nM)[15][16], CK1 (400 nM)[15][16], Insulin receptor tyrosine kinase (3,500 nM)[15][16], PKA (5,000-10,000 nM)[15][16], CK2 (10,900 nM)[15][16], PKC (27,700 nM)[15][16] |
As the data indicates, both compounds are potent inhibitors of Haspin kinase with IC50 values in the low nanomolar range. However, they exhibit different selectivity profiles. This compound is a dual inhibitor of Haspin and DYRK family kinases.[4][10][11][12] 5-iodotubercidin, while a potent Haspin inhibitor, also demonstrates significant activity against adenosine kinase and a broader range of other kinases at higher concentrations.[9][15][16]
Haspin Kinase Signaling Pathway
The primary signaling pathway involving Haspin is its role in mitosis. During prophase, Haspin phosphorylates histone H3 at threonine 3. This creates a binding site for the CPC, recruiting it to the centromeres. The CPC, in turn, is crucial for the spindle assembly checkpoint and ensures the proper segregation of chromosomes.
Experimental Protocols
The characterization of these inhibitors relies on robust in vitro and in-cell assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (TR-FRET)
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method to determine the IC50 of an inhibitor.[17]
Objective: To measure the enzymatic activity of Haspin kinase in the presence of varying concentrations of an inhibitor.
Materials:
-
Recombinant Haspin kinase (e.g., MBP-Haspin)[17]
-
Biotinylated Histone H3 peptide substrate (e.g., H3(1-21))[17][18]
-
ATP[17]
-
Kinase buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35)[12]
-
Europium-labeled anti-phospho-Histone H3 (Thr3) antibody[17]
-
Streptavidin-Allophycocyanin (APC) conjugate[17]
-
EDTA for stopping the reaction[17]
-
Test inhibitors (this compound or 5-iodotubercidin)
-
384-well assay plates[12]
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the inhibitor solutions to the assay plate.
-
Add a solution containing Haspin kinase and the biotinylated H3 peptide substrate to each well.
-
Pre-incubate the plate at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at room temperature for a specified time (e.g., 10 minutes).[12]
-
Stop the reaction by adding EDTA.
-
Add a detection mixture containing the Europium-labeled antibody and Streptavidin-APC.
-
Incubate at room temperature to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal using a suitable plate reader.
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The data is normalized to controls (no inhibitor and no enzyme) and the IC50 value is calculated by fitting the data to a dose-response curve.
Cell-Based Assay for Haspin Inhibition
Objective: To assess the ability of an inhibitor to block Haspin activity in a cellular context.
Principle: The inhibition of Haspin in cells leads to a decrease in the levels of phosphorylated histone H3 at threonine 3 (p-H3T3). This can be measured by techniques such as Western blotting or immunofluorescence.
Materials:
-
Cell line (e.g., HeLa cells)[11]
-
Cell culture medium and supplements
-
Test inhibitors (this compound or 5-iodotubercidin)
-
Lysis buffer for Western blotting or fixatives for immunofluorescence
-
Primary antibody against p-H3T3
-
Secondary antibody conjugated to a detectable marker (e.g., HRP for Western blotting, fluorophore for immunofluorescence)
-
Loading control antibody for Western blotting (e.g., anti-actin or anti-tubulin)
Procedure (Western Blotting):
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the inhibitor for a specified duration.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with the primary antibody against p-H3T3.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable chemiluminescent substrate.
-
Strip and re-probe the membrane with a loading control antibody.
Data Analysis: The intensity of the p-H3T3 bands is quantified and normalized to the loading control. The effective concentration (EC50) can be determined from a dose-response curve. For instance, this compound has been shown to reduce p-H3T3 levels in HeLa cells with an EC50 of 0.02 µM in synchronized mitotic cells.[11]
Summary and Conclusion
Both this compound and 5-iodotubercidin are potent inhibitors of Haspin kinase and valuable tools for studying its function.
-
This compound exhibits a more selective profile, with its primary off-targets being the DYRK kinases. This makes it a suitable choice for studies aiming to specifically investigate the dual inhibition of Haspin and DYRKs.
-
5-Iodotubercidin is a highly potent Haspin inhibitor but also targets adenosine kinase and other kinases, which should be considered when interpreting experimental results.[5][15][16] Its broader activity profile might be advantageous in certain contexts but could also lead to off-target effects.
The choice between these two inhibitors will depend on the specific research question and the experimental system. For studies requiring high selectivity for Haspin, further characterization of off-target effects is recommended, or the use of more recently developed, highly selective inhibitors should be considered. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their studies on Haspin kinase.
References
- 1. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 3. apexbt.com [apexbt.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rupress.org [rupress.org]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 5-Iodotubercidin | Adenosine Kinase | Tocris Bioscience [tocris.com]
- 17. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Haspin Kinase Enzyme System [promega.com]
A Comparative Guide to the Efficacy of LDN-192960 and Other DYRK Family Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and selectivity of the dual-specificity tyrosine-regulated kinase (DYRK) inhibitor LDN-192960 against other known inhibitors of the DYRK family. The information is compiled from various experimental studies to assist researchers in selecting the appropriate chemical tools for their investigations into the physiological and pathological roles of DYRK kinases.
Introduction to DYRK Family Inhibitors
The DYRK family of protein kinases, which includes DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, plays crucial roles in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[1][2] Dysregulation of DYRK activity has been implicated in various diseases, such as cancer, neurodegenerative disorders, and developmental abnormalities.[2][3] This has spurred the development of small molecule inhibitors to probe the function of these kinases and to explore their therapeutic potential. This compound has emerged as a potent inhibitor, initially identified for its activity against Haspin kinase, but also demonstrating significant inhibitory effects on members of the DYRK family.[4]
Quantitative Efficacy Comparison
The following tables summarize the in vitro inhibitory potency (IC50 values) of this compound and other selected DYRK family inhibitors. The data is compiled from multiple sources to provide a comparative overview. It is important to note that IC50 values can vary between different assay formats and experimental conditions.
Table 1: Inhibitory Activity (IC50 in nM) of this compound Against DYRK Family Kinases and Other Off-Targets
| Kinase | This compound IC50 (nM) | Reference(s) |
| DYRK1A | 100 | [5] |
| DYRK2 | 13 - 53 | [6][7] |
| DYRK3 | 19 | [5] |
| Haspin | 10 | [4] |
| CLK1 | 210 | [5] |
| PIM1 | 720 | [5] |
Table 2: Comparative Inhibitory Activity (IC50 in nM) of Various DYRK Family Inhibitors
| Inhibitor | DYRK1A (nM) | DYRK1B (nM) | DYRK2 (nM) | Other Notable Targets (nM) | Reference(s) |
| This compound | 100 | - | 13 - 53 | Haspin (10), DYRK3 (19) | [5][6][7] |
| Harmine | 33 - 192 | 94 - 293 | >1000 | MAO-A (potent) | [8][9] |
| AnnH75 | 24 - 81 | Moderately Active | Weakly Active | CLK1, CLK4 | [5][10] |
| INDY | 240 | 230 | - | - | [9] |
| Leucettine L41 | 24 | Active | Active | CLK family, GSK3β | [11] |
| Compound 11 | 75 | ~1500 | >7500 | Haspin (potent) | [12] |
Experimental Protocols
The determination of inhibitor potency is highly dependent on the experimental methodology. Below are representative protocols for common in vitro kinase assays used to evaluate DYRK inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay
This assay measures the binding of an inhibitor to the kinase by competing with a fluorescently labeled tracer.
General Protocol:
-
Reagents:
-
DYRK kinase (e.g., DYRK1A-GST)
-
Europium-labeled anti-GST antibody
-
Fluorescent Kinase Tracer (e.g., Kinase Tracer 236)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors (serially diluted)
-
-
Procedure:
-
A pre-mixture of the DYRK kinase and the Europium-labeled antibody is prepared in kinase buffer.
-
The test inhibitor at various concentrations is added to the wells of a microplate.
-
The kinase/antibody mixture is then added to the wells containing the inhibitor.
-
The reaction is initiated by the addition of the fluorescent tracer.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 620 nm for donor and 665 nm for acceptor).
-
-
Data Analysis:
In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Assay)
This type of assay measures the enzymatic activity of the kinase by quantifying the amount of ADP produced.
General Protocol:
-
Reagents:
-
Recombinant DYRK kinase
-
Substrate (e.g., DYRKtide peptide)
-
ATP
-
Kinase Buffer (e.g., 25 mM HEPES pH 7.0, 5 mM MgCl₂, 0.5 mM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
-
Procedure:
-
The kinase reaction is set up in a microplate containing the kinase, substrate, and test inhibitor at various concentrations in kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the produced ADP into ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescent signal, which is proportional to the kinase activity, is plotted against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Inhibitor Effects
DYRK family kinases are integral components of numerous signaling pathways. The ability of inhibitors to modulate these pathways underscores their potential as research tools and therapeutic agents.
DYRK2 in Cancer and Proteasome Regulation
DYRK2 has been identified as a key regulator of the 26S proteasome, a critical cellular machine responsible for protein degradation.[1][6] In several cancers, such as triple-negative breast cancer and multiple myeloma, cancer cells exhibit an addiction to the proteasome for their survival and proliferation.[16][17] DYRK2 phosphorylates the Rpt3 subunit of the proteasome, leading to its activation.[6]
This compound, by inhibiting DYRK2, has been shown to decrease the activity of the 26S proteasome.[17] This leads to an accumulation of misfolded proteins and cell cycle regulators, ultimately inducing cell death in cancer cells.[18] This mechanism of action makes this compound a valuable tool for studying proteasome function and a potential therapeutic agent for proteasome-addicted cancers.[17]
Caption: this compound inhibits DYRK2, leading to reduced proteasome activity and cancer cell death.
DYRK1A in Neurodevelopment
DYRK1A is a critical regulator of neurodevelopment, with its gene located in the Down syndrome critical region on chromosome 21.[2][19] Overexpression of DYRK1A is linked to the cognitive deficits observed in Down syndrome.[2] DYRK1A influences neuronal proliferation and differentiation by phosphorylating a variety of substrates, including transcription factors like NFAT (Nuclear Factor of Activated T-cells) and cytoskeletal proteins.[19][20]
Inhibitors of DYRK1A, such as Harmine and Leucettine L41, are being investigated for their potential to normalize the aberrant signaling caused by DYRK1A overexpression and thereby ameliorate some of the neurological symptoms associated with Down syndrome.[11][21]
Caption: DYRK1A inhibitors can modulate signaling pathways crucial for normal brain development.
Conclusion
This compound is a potent dual inhibitor of DYRK2 and Haspin kinases with significant efficacy in preclinical cancer models, largely attributed to its role in modulating proteasome activity. While it shows selectivity for DYRK2 over DYRK1A, it does exhibit activity against other kinases, a common feature among many DYRK inhibitors. The choice of an appropriate inhibitor will depend on the specific research question, the desired selectivity profile, and the biological context being investigated. This guide provides a starting point for researchers to compare the available tools and design experiments that will yield clear and interpretable results in the study of the DYRK kinase family.
References
- 1. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple functions of DYRK2 in cancer and tissue development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to Separate Kinase Inhibition from Undesired Monoamine Oxidase A Inhibition—The Development of the DYRK1A Inhibitor AnnH75 from the Alkaloid Harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]
- 11. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Emerging roles of DYRK2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual inhibition of HSF1 and DYRK2 impedes cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dyrk1a mutations cause undergrowth of cortical pyramidal neurons via dysregulated growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alzdiscovery.org [alzdiscovery.org]
Confirming On-Target Effects of LDN-192960 Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor LDN-192960 with genetic approaches for validating its on-target effects. This compound is a potent inhibitor of Haspin (GSG2) and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2), two kinases implicated in cell cycle regulation and cancer progression.[1][2][3] Establishing that the biological effects of a small molecule are due to the specific inhibition of its intended target is a critical step in drug development. This guide outlines the experimental data and protocols for confirming the on-target activity of this compound by comparing its effects to those of genetic perturbations, such as CRISPR/Cas9-mediated gene knockout.
Performance Comparison: this compound vs. Genetic Approaches
Genetic methods, such as CRISPR/Cas9, provide a powerful tool for validating the targets of small molecule inhibitors by mimicking the effect of the inhibitor through direct genetic modification. The concordance between the phenotype induced by the small molecule and the phenotype resulting from the genetic knockout of the putative target provides strong evidence for on-target activity.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the biochemical activity of this compound with its genetic counterparts and other alternative inhibitors.
Table 1: Biochemical Potency and Selectivity of this compound and Alternative Inhibitors
| Compound | Primary Target(s) | IC50 (nM) vs. Haspin | IC50 (nM) vs. DYRK2 | Other Notable Targets (IC50 < 1µM) | Reference |
| This compound | Haspin, DYRK2 | 10 | 48 | CLK1 (210 nM), DYRK1A (100 nM), DYRK3 (19 nM), PIM1 (720 nM) | [1] |
| CHR-6494 | Haspin | Potent inhibitor | - | - | [4] |
| 5-Iodotubercidin (5-ITu) | Haspin | Potent inhibitor | - | - | [3][4] |
| CX-6258 | Haspin, PIM1-3, MYLK4 | High affinity | - | PIM1-3, MYLK4 | [5] |
| Harmine | DYRK1A, DYRK2 | - | Less potent than DYRK1A | MAOs, PPARγ, CLKs | [5] |
| C17 | DYRK2 | 45 | 9 | DYRK3 (87 nM), MARK3 (26 nM) | [6][7] |
| YK-2-69 | DYRK2 | - | 9 | Highly selective over 370 kinases | [8] |
Table 2: Phenotypic Comparison of this compound and Genetic Knockout of Target Genes
| Approach | Target | Cell Line | Observed Phenotype | Quantitative Effect | Reference |
| This compound Treatment | DYRK2 | Bortezomib-resistant RPMI8226.BR & MM.1S.BR | Reduced cell viability | Identical EC50 to parental lines | [9] |
| DYRK2 CRISPR KO | DYRK2 | MDA-MB-468 | Suppressed cell proliferation, delayed cell cycle | - | [10] |
| CX-6258 Treatment | Haspin | A375 Melanoma | Reduced proliferation, increased micronuclei formation | ~64% reduction in cell numbers | [5] |
| Haspin siRNA | Haspin | A375 Melanoma | Reduced proliferation, increased micronuclei formation | Significant reduction in cell numbers | [5] |
| Haspin Knockdown | Haspin | Pancreatic Cancer Cells | Inhibited cell proliferation, G2/M arrest, induced apoptosis | - | [11] |
| This compound Treatment | DYRK2 | Tumors from DYRK2 KO cells | Tumor growth | No significant reduction | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental strategies discussed, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 8. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Roles of DYRK2 as a Tumor Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Analysis: LDN-192960 vs. DYRK2 Genetic Knockdown/Knockout Models
This guide provides a detailed comparison between the use of the small molecule inhibitor LDN-192960 and genetic methods (shRNA knockdown or knockout) for studying the function of Dual-specificity Tyrosine-phosphorylation-regulated Kinase 2 (DYRK2). The content is intended for researchers, scientists, and drug development professionals to facilitate an informed choice of methodology for investigating DYRK2-related cellular processes.
Introduction to DYRK2 and Investigation Methods
Dual-specificity Tyrosine-phosphorylation-regulated Kinase 2 (DYRK2) is a member of the CMGC kinase family that plays a crucial role in a multitude of cellular processes, including cell cycle regulation, apoptosis, DNA damage response, and proteostasis.[1] Its dysregulation has been implicated in various cancers, making it a significant target for therapeutic research.[2][3] Two primary approaches are employed to investigate DYRK2 function: pharmacological inhibition using small molecules like this compound, and genetic suppression through shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout. While both methods aim to abrogate DYRK2 activity, they possess distinct characteristics, advantages, and limitations.
This compound is a potent, selective, small-molecule inhibitor that targets the ATP-binding pocket of DYRK2.[4][5] It provides a means for acute, reversible inhibition of kinase activity. In contrast, shRNA knockdown reduces DYRK2 protein levels by degrading its mRNA, leading to a sustained but often incomplete loss of the protein. Knockout (KO) models , typically generated using CRISPR/Cas9 or in whole organisms, result in the complete and permanent ablation of the DYRK2 gene, which can reveal its role in long-term processes and development.
Quantitative Data Comparison
Table 1: Inhibitor Potency and Selectivity
The efficacy of a pharmacological inhibitor is defined by its potency (IC50) and its selectivity against other kinases. This compound was initially developed as a Haspin inhibitor but was found to potently inhibit DYRK family kinases.[4]
| Kinase Target | This compound IC50 (nM) | Reference Compound (C17) IC50 (nM) | Notes |
| DYRK2 | 10 - 53 | <10 | Potent inhibition observed across multiple studies.[6][7][8][9] C17 is a more recent, optimized inhibitor based on the this compound scaffold.[7] |
| Haspin | 10 | 45 | This compound is a dual inhibitor of Haspin and DYRK2.[6][9] |
| DYRK1A | 100 | 889 | Demonstrates selectivity for DYRK2 over DYRK1A.[9][10] |
| DYRK3 | 19 | 121305 | This compound shows some off-target activity against DYRK3.[9][10] |
| PIM1 | 720 | - | |
| CLK1 | 210 | - |
IC50 values can vary based on ATP concentration and assay conditions.
Table 2: Comparison of Phenotypic Outcomes
| Phenotype / Process | This compound Treatment | DYRK2 shRNA Knockdown / siRNA | DYRK2 Knockout (KO) |
| Proteasome Activity | Significantly reduces 26S proteasome activity by inhibiting Rpt3-T25 phosphorylation. | Depletion leads to a 30-40% decrease in proteasome activity.[11] | KO cells show reduced proteasome activity and are more sensitive to proteasome inhibitors like bortezomib.[11] |
| Cell Proliferation | Strongly inhibits proliferation in neuroblastoma, multiple myeloma (MM), and triple-negative breast cancer (TNBC) cell lines.[4][6] | Reduces proliferation in TNBC and gastric cancer cells.[11] In some contexts (Non-Hodgkin's Lymphoma), knockdown increased proliferation.[12] | Reduced tumor formation in xenograft models.[11] |
| Cell Cycle | Induces G0/G1 arrest in prostate cancer cells.[13] | Causes G0/G1 arrest in prostate cancer cells.[13] Downregulates p-RB, CDK4, and CDK6.[13] | Not explicitly detailed in the same context, but consistent with proliferation data. |
| Apoptosis | Induces apoptosis in cancer cells. | Induces apoptosis in prostate cancer cells; increases p53 and cleaved PARP.[13] | Systemic KO mice are perinatally lethal.[14][15] Liver-specific KO suppresses carcinogenesis by promoting degradation of Myc and Hras.[1] |
| Invasion & Metastasis | Reduces invasion potential in TNBC cells.[16] | Reduces invasion in TNBC cells.[11] Suppresses metastasis by regulating Snail expression.[2] | NOTCH1 protein levels are increased in KO breast cancer cells, leading to a rise in invasion potential.[3] |
| In Vivo Tumor Growth | Dramatically delays in vivo tumor growth in MM and TNBC xenograft models, promoting survival.[4] | Knockdown in xenograft models shows decreased cell proliferation and invasion. | DYRK2 KO cells were less efficient in generating tumors in nude mouse xenograft models.[11] |
| Developmental Effects | Not applicable (used in disease models). | Not applicable. | Systemic Dyrk2-deficient mice die shortly after birth and exhibit congenital malformations, including lung hypoplasia and skeletal abnormalities.[17][18] |
Signaling Pathways and Experimental Workflows
DYRK2 Signaling Network
DYRK2 functions as a critical node in several signaling pathways. It can act as a tumor suppressor by phosphorylating and priming oncogenic transcription factors like c-Jun and c-Myc for degradation.[18] It also phosphorylates p53 on Ser46 to promote apoptosis in response to DNA damage.[11] Conversely, in cancers like TNBC and multiple myeloma, DYRK2 promotes survival under proteotoxic stress by phosphorylating and activating both the 26S proteasome and the heat-shock factor HSF1.[11]
Experimental Workflow: A Comparative Approach
To directly compare the effects of this compound and genetic knockdown, a parallel experimental workflow is essential. This ensures that observed differences are attributable to the method of inhibition rather than experimental variability.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, U266) in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Treatment:
-
This compound: After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
shRNA Model: Seed stable DYRK2 knockdown and scramble control cells and allow them to grow.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer. Data is typically normalized to the vehicle control.
-
Western Blot for DYRK2 Targets
This protocol is for detecting changes in protein levels and phosphorylation status of DYRK2 and its downstream targets.
-
Methodology:
-
Cell Lysis: After treatment (this compound) or culture (shRNA lines), wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
SDS-PAGE: Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-DYRK2, anti-phospho-p53 (Ser46), anti-cleaved PARP, anti-GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Matrigel Invasion Assay
This assay measures the invasive potential of cancer cells through a basement membrane extract (Matrigel).
-
Methodology:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium. For the inhibitor arm, include this compound or DMSO in the cell suspension.
-
Seeding: Seed 5 x 10^4 cells into the upper chamber of the insert.
-
Chemoattractant: Add complete medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 18-24 hours at 37°C.[16]
-
Cell Removal: Remove non-invading cells from the top surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the stain and measure absorbance, or count the number of invaded cells in several microscopic fields. Alternatively, quantify using a DNA-binding dye like CyQuant.[16]
-
Conclusion and Recommendations
The comparison of results from this compound treatment and DYRK2 genetic models reveals a high degree of concordance, particularly concerning the regulation of proteasome activity, cell proliferation, and apoptosis in cancer models.[4][11][13] This consistency strongly suggests that the primary anti-neoplastic effects of this compound are mediated through on-target inhibition of DYRK2.
-
This compound is an excellent tool for studying the acute consequences of DYRK2 kinase inhibition. Its rapid action is ideal for dissecting signaling dynamics and validating DYRK2 as a therapeutic target in preclinical cancer models. However, researchers must remain aware of its off-target effects, notably on Haspin and DYRK3, and include appropriate controls.[9][10]
-
shRNA/siRNA knockdown offers a way to study the effects of reduced DYRK2 protein levels over a longer duration. While it avoids pharmacological off-targets, potential concerns include incomplete knockdown and off-target mRNA silencing. The similar phenotypes observed with knockdown and small-molecule inhibitors help validate both approaches.[11][13]
-
DYRK2 knockout models are the definitive tool for understanding the function of DYRK2 during development and in chronic disease states . The perinatal lethality of systemic KO mice highlights an essential, non-redundant role in embryogenesis, a finding inaccessible with acute inhibition or knockdown in adult cells.[17][18]
For researchers, the optimal strategy often involves a combination of these methods. Initial target validation can be performed rapidly using this compound, with key findings subsequently confirmed using more specific shRNA or CRISPR/Cas9 models to rule out inhibitor off-target effects and explore the consequences of long-term protein loss.
References
- 1. cyagen.com [cyagen.com]
- 2. mdpi.com [mdpi.com]
- 3. Updating dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2): molecular basis, functions and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 2 perturbs 26S proteasome-addicted neoplastic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silencing of DYRK2 increases cell proliferation but reverses CAM-DR in Non-Hodgkin's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting dual-specificity tyrosine phosphorylation-regulated kinase 2 with a highly selective inhibitor for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dyrk2 MGI Mouse Gene Detail - MGI:1330301 - dual-specificity tyrosine phosphorylation regulated kinase 2 [informatics.jax.org]
- 15. researchgate.net [researchgate.net]
- 16. Dual inhibition of HSF1 and DYRK2 impedes cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mice lacking DYRK2 exhibit congenital malformations with lung hypoplasia and altered Foxf1 expression gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New insights into the roles for DYRK family in mammalian development and congenital diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Phosphoproteomics Data from LDN-192960 Treatment
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies for Validating Kinase Inhibitor Effects
This guide provides a comprehensive framework for cross-validating quantitative phosphoproteomics data following treatment with LDN-192960, a potent dual inhibitor of Haspin and DYRK2 kinases.[1][2] We present a comparative analysis of a global, discovery-based phosphoproteomics workflow with a targeted, validation-focused in vitro kinase assay. Detailed experimental protocols, data interpretation strategies, and objective comparisons are provided to ensure robust and reliable findings in kinase inhibitor research.
This compound: Mechanism of Action and Signaling Pathways
This compound is a small molecule inhibitor that primarily targets two distinct serine/threonine kinases: Haspin and Dual-specificity tyrosine-regulated kinase 2 (DYRK2), with IC50 values of 10 nM and 48 nM, respectively.[2][3] Understanding the signaling roles of these kinases is critical for interpreting phosphoproteomic changes upon inhibitor treatment.
-
DYRK2 Signaling: A key regulator of the 26S proteasome, cell cycle progression, and cellular stress responses.[4] DYRK2 promotes tumorigenesis in certain cancers by phosphorylating and activating components of the proteotoxic stress pathway.[4] Its inhibition is a therapeutic strategy in cancers like multiple myeloma and triple-negative breast cancer.[5]
-
Haspin Signaling: Essential during mitosis, Haspin phosphorylates Histone H3 at threonine 3 (H3T3ph).[2] This modification is a crucial step for the proper alignment of chromosomes during cell division, making Haspin a target for anti-cancer therapies.[2]
Due to its dual-target nature, this compound is expected to induce complex changes in cellular phosphorylation networks, affecting mitosis, protein degradation, and cell cycle control.
Figure 1: Simplified signaling pathways of this compound primary targets, DYRK2 and Haspin.
Quantitative Phosphoproteomics Workflow for Inhibitor Profiling
The primary method for identifying the cellular effects of a kinase inhibitor is quantitative mass spectrometry-based phosphoproteomics. This unbiased, large-scale approach allows for the identification and quantification of thousands of phosphorylation sites, providing a global snapshot of signaling alterations.
The workflow involves treating cells with this compound or a vehicle control, followed by protein extraction, digestion, enrichment of phosphopeptides, and LC-MS/MS analysis.[6]
Figure 2: Standard experimental workflow for quantitative phosphoproteomics.
Following treatment with this compound, a quantitative phosphoproteomics experiment would yield a list of differentially regulated phosphorylation sites. Below is a table summarizing hypothetical, yet plausible, results based on the known functions of DYRK2 and Haspin.
| Protein | Phosphosite | Fold Change (Treated/Control) | Putative Kinase | Biological Process |
| H3C1/H3C2... | Thr3 | -15.2 | Haspin | Mitotic Chromosome Segregation |
| RPT3 | Thr25 | -8.5 | DYRK2 | Proteasome Regulation |
| EIF4EBP1 | Ser65 | -4.1 | DYRK2 (potential) | Protein Translation |
| CDK1 | Tyr15 | +2.8 | WEE1/MYT1 | G2/M Cell Cycle Checkpoint |
| TP53 | Ser15 | +3.5 | ATM/ATR | DNA Damage Response |
Table 1: Representative quantitative phosphoproteomics data. Negative fold changes indicate direct or indirect inhibition of an upstream kinase, while positive changes may reflect feedback mechanisms or inhibition of a phosphatase.
Cross-Validation: The Need for an Orthogonal Approach
While powerful, large-scale phosphoproteomics can be subject to variability and may not distinguish direct kinase substrates from indirect downstream effects.[7] Cross-validation with a targeted, orthogonal method is crucial for confirming key findings. An in vitro kinase assay is an excellent choice for validating a direct kinase-substrate relationship hypothesized from the phosphoproteomics data.
| Feature | Quantitative Phosphoproteomics (LC-MS/MS) | Targeted In Vitro Kinase Assay |
| Scope | Global, unbiased (thousands of sites) | Targeted, hypothesis-driven (one substrate) |
| Throughput | Low (days per experiment) | High (can run many conditions in parallel) |
| Information | Relative quantification of in-cell phosphorylation | Direct evidence of phosphorylation by a specific kinase |
| Sensitivity | High, but can miss low-abundance sites | Very high for the specific reaction |
| Confirms | Cellular response to inhibitor | Direct kinase-substrate relationship |
| Resources | Mass spectrometer, extensive bioinformatics | Recombinant proteins, radiolabeled ATP, phosphorimager |
Table 2: Objective comparison of a global discovery method versus a targeted validation method.
Figure 3: Logical workflow for cross-validating a phosphoproteomics hit with an in vitro assay.
Experimental Protocols
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MM.1S) and grow to 70-80% confluency. Treat one set with a vehicle (e.g., DMSO) and the other with this compound (e.g., 1-10 µM) for a specified time (e.g., 2 hours).
-
Lysis and Protein Digestion: Harvest cells, wash with cold PBS, and lyse in a urea-based buffer containing phosphatase and protease inhibitors. Determine protein concentration (BCA assay). Reduce with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin.
-
Phosphopeptide Enrichment: Acidify the peptide mixture with trifluoroacetic acid (TFA). Desalt using a C18 Sep-Pak column. Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads.[8]
-
LC-MS/MS Analysis: Resuspend enriched phosphopeptides in a buffer suitable for mass spectrometry. Analyze using a high-resolution mass spectrometer (e.g., Thermo Orbitrap) coupled to a nano-flow liquid chromatography system.[6]
-
Data Analysis: Process raw MS files using software like MaxQuant or Spectronaut. Perform database searches to identify peptides and localize phosphorylation sites. Quantify the relative abundance of phosphosites between control and treated samples. Filter for significant changes (e.g., p-value < 0.05 and fold change > 2).
This protocol is designed to validate if DYRK2 directly phosphorylates RPT3 and if this is inhibited by this compound.
-
Reagents and Materials:
-
Recombinant active DYRK2 kinase.
-
Recombinant RPT3 substrate (or a peptide containing the target site).
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ATP solution and [γ-³²P]ATP.
-
This compound stock solution.
-
SDS-PAGE gels, protein loading buffer, and autoradiography film or phosphorimager.
-
-
Reaction Setup: Prepare a master mix for the kinase reactions. For each reaction, combine:
-
Kinase Buffer
-
Recombinant DYRK2 (e.g., 50 nM final concentration)
-
Recombinant RPT3 (e.g., 1 µg per reaction)
-
This compound at varying concentrations (e.g., 0 nM, 10 nM, 50 nM, 200 nM).
-
-
Initiate Reaction: Start the phosphorylation reaction by adding the ATP mix (containing cold ATP and a spike of [γ-³²P]ATP) to a final concentration of ~100 µM.[9][10]
-
Incubation: Incubate the reactions at 30°C for 20-30 minutes.
-
Stop Reaction: Terminate the reactions by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.[11]
-
Detection: Separate the reaction products on an SDS-PAGE gel. Dry the gel and expose it to an autoradiography film or a phosphor screen. The incorporation of ³²P into the RPT3 substrate band will appear as a dark band.
-
Analysis: Quantify the band intensity. A successful validation will show a strong band for the RPT3 substrate in the absence of the inhibitor, and this band's intensity will decrease in a dose-dependent manner with increasing concentrations of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 4. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoproteomic analysis: An emerging role in deciphering cellular signaling in human embryonic stem cells and their differentiated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinase-insight.com [kinase-insight.com]
- 9. In vitro kinase assay [protocols.io]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Proper Disposal of LDN-192960: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before handling LDN-192960, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding personal protective equipment (PPE), potential hazards, and emergency procedures.
Key Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.
-
Spill Management: Have a spill kit readily available. In the event of a spill, follow established laboratory procedures for cleaning up chemical spills.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous chemical waste. Adherence to institutional, local, and federal regulations is mandatory.
-
Waste Characterization: Classify this compound waste as hazardous. This includes pure, unused product, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, vials, and cleaning materials).
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals can react dangerously.[1][2] Store waste in designated, separate containers based on their chemical properties (e.g., solid vs. liquid, halogenated vs. non-halogenated solvents).
-
Containerization:
-
Use a dedicated, compatible, and leak-proof container for this compound waste.[1][2] The container must be in good condition with a secure, tight-fitting lid.[1]
-
For liquid waste, do not fill the container to more than 90% capacity to allow for expansion.[1]
-
For solid waste, such as contaminated labware, use a clearly marked, puncture-resistant container.
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory where the waste is generated.[1][4]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure secondary containment, such as a tray, is used to capture any potential leaks.[2]
-
-
Disposal Request:
Summary of Waste Management Data
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General laboratory practice |
| Container Type | Compatible, leak-proof, with a secure lid | [1][2] |
| Container Labeling | "Hazardous Waste," chemical name, concentration, date | [1][3][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [1][4] |
| Maximum Accumulation (SAA) | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [2][4][5] |
| Accumulation Time Limit | Typically up to 12 months in academic labs, but check institutional policy | [3][4][5] |
| Final Disposal Method | Collection by certified hazardous waste personnel for incineration or other approved methods | [6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal procedures and the manufacturer's Safety Data Sheet (SDS) for this compound. Regulations for hazardous waste disposal can vary by location.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. epa.gov [epa.gov]
- 6. health.qld.gov.au [health.qld.gov.au]
Essential Safety and Operational Guide for Handling LDN-192960
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of LDN-192960, a potent dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) and haspin kinase inhibitor. The following procedural guidance is intended to ensure the safe operational use and disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound hydrochloride is provided in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | 3-((2,7-dimethoxyacridin-9-yl)thio)propan-1-amine dihydrochloride | N/A |
| Molecular Formula | C₁₈H₂₀N₂O₂S · 2HCl | [1] |
| Molecular Weight | 401.35 g/mol | [1] |
| CAS Number | 2309172-48-1 | [1] |
| Appearance | Solid | [2] |
| Solubility | DMSO: ~7.14 mg/mL (with sonication) | [3] |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | [2][4] |
Personal Protective Equipment (PPE) and Safety Precautions
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE and safety recommendations are based on best practices for handling potent, biologically active small molecule inhibitors.
Always handle this compound within a certified chemical fume hood.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear nitrile gloves. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Use chemical safety goggles or a face shield. |
| Skin and Body Protection | Wear a fully buttoned lab coat. Consider disposable sleeves to prevent skin contact. |
| Respiratory Protection | A properly fitted respirator may be required for handling large quantities or if there is a risk of aerosolization. Consult your institution's environmental health and safety (EHS) department. |
General Hygiene and Safety Practices:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Experimental Protocol: Safe Handling and Reconstitution
This protocol outlines the essential steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, capped vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, for enhancing solubility)
Procedure:
-
Preparation: Don all required PPE and perform all work in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder into a sterile, capped vial. Use a microbalance with a draft shield to minimize air currents.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Cap the vial securely and vortex until the powder is fully dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, capped vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.
Disposal Plan
Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a designated, sealed hazardous liquid waste container. Do not pour down the drain.
-
Decontamination: Decontaminate surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash. All cleaning materials should be disposed of as hazardous waste.
Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of DYRK2, a kinase involved in various cellular processes, including cell cycle regulation, apoptosis, and proteostasis.[5][6][7][8] Inhibition of DYRK2 can have significant downstream effects on cancer cell survival and proliferation.[5][6]
Caption: Simplified DYRK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the safe handling and use of this compound.
References
- 1. This compound hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles of DYRK2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple functions of DYRK2 in cancer and tissue development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
